Nadolol (Standard)
Description
Structure
2D Structure
Propriétés
IUPAC Name |
5-[3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4/c1-17(2,3)18-9-12(19)10-22-16-6-4-5-11-7-14(20)15(21)8-13(11)16/h4-6,12,14-15,18-21H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPOSFSPZNDTMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023342 | |
| Record name | Nadolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4), Freely sol in propylene glycol; slightly sol in chloroform; insol in acetone, benzene, ether, hexane., Practically insoluble in lipids., It is freely soluble in ethanol, soluble in hydrochloric acid, slightly soluble in water, and very slightly soluble in sodium hydroxide. | |
| Details | Walsh PM; Physicians' Desk Reference, 57th ed., Montvale, NJ: Thomson PDR, p. 2156 (2003) | |
| Record name | SID56463045 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Details | Walsh PM; Physicians' Desk Reference, 57th ed., Montvale, NJ: Thomson PDR, p. 2156 (2003) | |
| Record name | NADOLOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6532 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white, crystalline powder | |
CAS No. |
42200-33-9 | |
| Record name | Nadolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42200-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nadolol [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042200339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nadolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nadolol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.625 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NADOLOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6532 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
124-136 °C | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1137 | |
| Record name | NADOLOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6532 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Comprehensive Pharmacology of Nadolol
Molecular and Cellular Mechanisms of Action
Nadolol (B74898) exerts its therapeutic effects by blocking beta-adrenergic receptors. patsnap.com These receptors, part of the sympathetic nervous system, are typically activated by the endogenous catecholamines adrenaline and noradrenaline, triggering responses like increased heart rate and force of contraction. patsnap.com By blocking these receptors, nadolol inhibits the effects of these catecholamines. patsnap.com
Beta-Adrenergic Receptor Antagonism
Nadolol functions as a beta-adrenergic receptor antagonist. nih.gov This means it binds to beta-adrenoceptors and prevents the binding of norepinephrine (B1679862) and epinephrine (B1671497), thereby inhibiting normal sympathetic effects mediated through these receptors. cvpharmacology.com
Non-Selective Beta-1 and Beta-2 Receptor Blockade
Nadolol is a nonselective beta-blocker, meaning it blocks both beta-1 (β1) and beta-2 (β2) adrenergic receptors. wikipedia.orgnih.gov Beta-1 receptors are predominantly found in the heart, while beta-2 receptors are located in various tissues, including bronchial and vascular smooth muscle. patsnap.comnih.gov By inhibiting β1 receptors in the heart, nadolol decreases heart rate and contractility. patsnap.com Blocking β2 receptors in the lungs can lead to bronchoconstriction, and in vascular smooth muscle, it can influence peripheral vascular resistance. patsnap.comdrugbank.com Although non-selective, nadolol has been noted to have a preference for beta-1 receptors located in the heart. wikipedia.org
Competitive Binding with Endogenous Catecholamines
Nadolol specifically competes with beta-adrenergic receptor agonists, such as endogenous catecholamines like epinephrine and norepinephrine, for available beta receptor sites. fda.gov This competitive inhibition shifts the dose-response curve for the agonist to the right, meaning a higher concentration of the agonist would be required to elicit the same effect in the presence of nadolol. nih.gov
Absence of Intrinsic Sympathomimetic Activity
Nadolol does not possess intrinsic sympathomimetic activity (ISA). nih.govmedcentral.com Beta-blockers with ISA can partially activate beta-adrenergic receptors while simultaneously blocking the binding of full agonists. cvpharmacology.com The absence of ISA in nadolol means it acts purely as an antagonist, blocking the effects of catecholamines without exerting any inherent stimulatory effect on the receptors. nih.gov
Absence of Membrane-Stabilizing Activity
Nadolol does not have significant membrane-stabilizing activity. nih.govmedcentral.com Membrane-stabilizing activity is a direct effect on nervous tissue, similar to that of local anesthetics, and is present in some other beta-blocking agents like propranolol (B1214883). cvpharmacology.comihs-headache.org Studies comparing nadolol and propranolol have indicated that the effects of propranolol on thyroid hormones, potentially related to membrane-stabilizing activity interfering with 5'-deiodinase, were not observed with nadolol. nih.gov
Downstream Physiological Modulation
The blockade of beta-adrenergic receptors by nadolol leads to several downstream physiological effects. Inhibition of β1 receptors in the heart results in decreased heart rate, reduced force of myocardial contraction (negative inotropy), and slowed conduction velocity through the atrioventricular (AV) node. nih.govpatsnap.comdrugbank.commedcentral.com This reduces cardiac output and myocardial oxygen consumption. patsnap.comfda.gov
Inhibition of β1 receptors in the juxtaglomerular apparatus of the kidney suppresses renin release. nih.govdrugbank.com This inhibition of the renin-angiotensin system leads to a reduction in angiotensin II-mediated vasoconstriction and aldosterone-dependent water retention, contributing to a decrease in blood pressure. nih.govdrugbank.com
Blockade of β2 receptors in bronchial smooth muscle can prevent bronchodilation. nih.govdrugbank.com In vascular smooth muscle, the inhibition of β2 receptors can affect peripheral vascular resistance. drugbank.com While beta-adrenergic blockade may initially increase peripheral resistance due to unopposed alpha-adrenergic vasoconstriction, chronic administration of nadolol may lead to a decrease in peripheral vascular resistance. medcentral.com Studies have also shown that nadolol can decrease portal pressure by causing splanchnic vasoconstriction, reducing portal blood flow. mims.com
Research findings have demonstrated nadolol's beta-blocking activity through observed reductions in heart rate and cardiac output at rest and during exercise, decreased systolic and diastolic blood pressure, and inhibition of isoproterenol-induced tachycardia. fda.govfda.gov A study comparing nadolol with other beta-blockers found that nadolol had the most pronounced and longest-lasting effect on reducing resting heart rate. nih.gov This study also noted that nadolol, lacking ISA, significantly decreased expiratory flow values, unlike beta-blockers with strong ISA. nih.gov
| Pharmacological Property | Nadolol |
| Beta-1 Receptor Blockade | Yes |
| Beta-2 Receptor Blockade | Yes |
| Intrinsic Sympathomimetic Activity (ISA) | No |
| Membrane-Stabilizing Activity (MSA) | No (Little to none) |
| Competitive Antagonism | Yes (with catecholamines) |
| Effect on Heart Rate | Decreases (Negative Chronotropy) |
| Effect on Myocardial Contractility | Decreases (Negative Inotropy) |
| Effect on AV Node Conduction | Decreases (Negative Dromotropy) |
| Effect on Renin Release | Decreases |
| Effect on Bronchial Smooth Muscle | Prevents Bronchodilation |
| Effect on Vascular Smooth Muscle | Can influence peripheral resistance |
Cardiac Electrophysiological Effects: Sinus Rate and Atrioventricular Conduction Depression
Nadolol slows the sinus rate and depresses conduction through the atrioventricular (AV) node fda.govmedsafe.govt.nz. This effect is primarily mediated by the blockade of β1 receptors in the heart, which inhibits the positive chronotropic effects of catecholamines fda.govmedsafe.govt.nz. The depression of AV nodal conduction increases the effective refractory period of the AV node, contributing to its antiarrhythmic properties medsafe.govt.nz. In patients with sinus node dysfunction, nadolol can further reduce the heart rate nih.gov. Similarly, it can potentially exacerbate AV block in patients with pre-existing conduction abnormalities nih.gov.
Impact on Renin-Angiotensin System and Nitric Oxide Pathways
Nadolol influences the renin-angiotensin system (RAAS) by inhibiting the release of renin from the juxtaglomerular apparatus in the kidneys fda.govnih.gov. This inhibition is primarily mediated by the blockade of β1 receptors in the kidney drugbank.com. Reduced renin release leads to a decrease in the production of angiotensinogen (B3276523) and subsequently angiotensin II nih.govdrugbank.com. Angiotensin II is a potent vasoconstrictor and also stimulates aldosterone (B195564) release, which promotes sodium and water retention drugbank.commdpi.com. By reducing angiotensin II levels, nadolol contributes to decreased vasoconstriction and reduced aldosterone-dependent water retention nih.govdrugbank.com.
Beta-blockers, including nadolol, can also interact with pathways that regulate blood pressure and vasodilation, such as the nitric oxide pathway flarer.ch. Studies suggest that nadolol can induce the release of nitric oxide (NO) from the hypothalamus, potentially contributing to its central effects, independent of its ability to cross the blood-brain barrier frontiersin.org. NO is a potent vasodilator mdpi.comflarer.ch.
Pharmacodynamics of Nadolol
The pharmacodynamics of nadolol primarily involve its effects on the cardiocirculatory system, resulting in reduced cardiac workload and modulated electrical activity.
Cardiocirculatory System Effects
Nadolol's blockade of beta-adrenergic receptors leads to significant effects on the heart and circulatory system.
Heart Rate and Cardiac Output Reduction
Nadolol reduces heart rate and cardiac output both at rest and during exercise fda.govwikidoc.org. This is a direct consequence of blocking β1 receptors in the heart, which attenuates the positive chronotropic and inotropic effects of catecholamines fda.govmedsafe.govt.nz. The reduction in heart rate and myocardial contractility decreases the oxygen requirements of the heart fda.govwikidoc.org.
Clinical pharmacology studies have demonstrated these effects. For example, human studies have shown that nadolol inhibits isoproterenol- and exercise-induced tachycardia hres.ca. Significant inhibition of exercise-induced increases in the double product (heart rate x blood pressure) has been observed for at least 26 hours following single oral doses hres.ca.
Below is an interactive table summarizing representative data on the effect of nadolol on heart rate and cardiac output:
Antiarrhythmic Properties Through AV Node Conduction Modulation
Nadolol possesses antiarrhythmic properties, primarily mediated by its effect on AV node conduction medsafe.govt.nznih.gov. By depressing conduction through the AV node and increasing its effective refractory period, nadolol can interrupt reentrant pathways that are dependent on AV nodal conduction medsafe.govt.nzcvpharmacology.com. This makes it useful in managing certain supraventricular tachyarrhythmias wikipedia.orgmedscape.com. Beta-blockers are classified as Class II antiarrhythmics due to their ability to inhibit sympathetic influences on cardiac electrical activity cvpharmacology.com. This includes attenuating sympathetic effects on sinus rate and AV nodal conduction velocity cvpharmacology.com.
Research findings support the use of nadolol in managing arrhythmias. For instance, nadolol is used for heart rate control in atrial fibrillation wikipedia.org. It is also considered a preferred beta-blocker for the treatment of ventricular arrhythmias in patients with congenital long QT syndrome (LQTS) and catecholaminergic polymorphic ventricular tachycardia (CPVT) wikipedia.orgtaylorandfrancis.commdpi.com. Studies have indicated that nadolol may be more efficacious than some selective beta-blockers in preventing cardiac events in certain LQTS subtypes taylorandfrancis.comhse.ie.
Hemodynamic Response to Exercise and Stress
Nadolol exerts significant effects on the cardiovascular system, particularly in modulating responses to physical exertion and stress. As a beta-blocker, it decreases heart rate and cardiac output both at rest and during exercise. nih.gov Studies have demonstrated that nadolol can effectively reduce systolic pressure and heart rate following exposure to mental stress and isometric exertion, such as handgrip, in individuals with mild systemic hypertension. nih.gov
In comparative studies, nadolol has shown a greater efficacy in lowering systolic blood pressure during exercise when compared to other antihypertensive agents like captopril (B1668294) in hypertensive patients. scielo.br Furthermore, investigations in specific populations, such as cardiac transplant patients, have revealed that nadolol can completely prevent the exercise-induced increase in systolic blood pressure and substantially attenuate the increase in heart rate. ahajournals.org This effect was observed to be more pronounced with nadolol than with the beta-1 selective blocker atenolol (B1665814). ahajournals.org
A study involving subjects with mild systemic hypertension evaluated the impact of nadolol on hemodynamic responses to mental stress and isometric exertion. The results indicated a significant reduction in post-stress systolic pressure and heart rate during nadolol therapy compared to placebo. nih.gov
| Stress Type | Parameter | Placebo (Mean ± SE) | Nadolol (Mean ± SE) | p-value |
| Mental Stress | Post-stress Systolic Pressure (mm Hg) | 161 ± 4 | 139 ± 4 | < 0.05 |
| Mental Stress | Post-stress Heart Rate (beats/min) | 89 ± 5 | 61 ± 2 | < 0.05 |
| Isometric Exertion | Heart Rate Increase (beats/min) | 12 ± 4 | 4 ± 1 | < 0.01 |
Data derived from a study on hemodynamic responses to mental and physical triggers in hypertensive subjects. nih.gov
These findings highlight nadolol's capacity to modify hemodynamic indexes under stress conditions, which may contribute to its cardioprotective effects. nih.gov
Receptor-Mediated Systemic Responses
Nadolol's nonselective beta-adrenergic blockade leads to various systemic effects mediated through its interaction with beta-1 and beta-2 receptors located in different tissues.
Pulmonary and Vascular Reactivity Considerations (e.g., Bronchoconstriction)
As a nonselective beta-blocker, nadolol blocks both beta-1 receptors, primarily located in the heart, and beta-2 receptors, found in various tissues including bronchial and vascular smooth muscles. gpnotebook.commedsafe.govt.nz The blockade of beta-2 receptors in the lungs can prevent bronchodilation, which is normally mediated by endogenous catecholamine stimulation. drugbank.comaapharma.ca This action necessitates caution when administering nadolol to patients susceptible to non-allergic bronchospasm, such as those with chronic bronchitis or emphysema. aapharma.cahres.ca Beta-blockers in general can precipitate bronchospasm and are typically avoided in individuals with a history of asthma. gpnotebook.com
In the vasculature, beta-2 adrenoceptors play a role in vasodilation. gpnotebook.com Antagonism of these receptors by nadolol in vascular smooth muscle inhibits their relaxation, potentially leading to an increase in peripheral vascular resistance. drugbank.com
Metabolic System Interactions, Including Insulin (B600854) Sensitivity
Nadolol's effects extend to the metabolic system through its beta-adrenergic blockade. Antagonism of beta-2 adrenoceptors in the liver and skeletal muscle can inhibit glycogenolysis, the breakdown of glycogen (B147801) into glucose. drugbank.com Additionally, beta-2 receptor blockade in the pancreas may inhibit insulin release. drugbank.com
The increase in peripheral vascular resistance associated with nadolol use may contribute to a decrease in insulin sensitivity. drugbank.com Noncardioselective beta-blockers, including nadolol, have the potential to potentiate insulin-induced hypoglycemia in diabetic patients by interfering with catecholamine-mediated glycogenolysis and glucose mobilization. drugs.comdrugs.com This can also delay the recovery of normal blood glucose levels. drugs.comdrugs.com While rare, prolonged and severe hypoglycemia can occur. drugs.com Furthermore, beta-blockers may mask some typical symptoms of hypoglycemia, such as tremor and tachycardia, making it more challenging for patients to recognize an impending episode. drugs.comdrugs.com
Reports also indicate that various beta-blockers can lead to decreased glucose tolerance and reduced glucose-induced insulin secretion. drugs.comdrugs.com Some beta-blockers, like atenolol, have been specifically linked to increased insulin resistance. drugs.comdrugs.com Nadolol itself may contribute to increased triglyceride levels and insulin resistance, alongside a potential decrease in HDL levels. medscape.com The interaction between beta-blockers and insulin can be complex, potentially leading to either an increase or decrease in the blood glucose lowering effect of insulin. medscape.com
Pharmacokinetics of Nadolol
The pharmacokinetic profile of nadolol describes its absorption, distribution, metabolism, and excretion. Nadolol is a hydrophilic compound. medsafe.govt.nz
Absorption Characteristics and Modulators
Following oral administration, nadolol is absorbed from the gastrointestinal tract. The extent of oral absorption is reported to be approximately 30%. drugbank.com Studies in humans have indicated an average oral absorption ranging from 20.4% to 33.3%. researchgate.net Nadolol is generally absorbed relatively rapidly, with the onset of action typically occurring within a few hours after an oral dose. consensus.app In healthy subjects, the time to reach maximum plasma concentration (Tmax) was reported as 2.7 hours following a 60 mg oral dose. drugbank.com The area under the plasma concentration-time curve (AUC) following a 60 mg oral dose was 1021 ngh/mL, and after a 120 mg oral dose, it was 1913 ± 382 ngh/mL. drugbank.com
Several factors can influence the absorption of nadolol. The presence of food in the gastrointestinal tract has been shown to reduce the bioavailability of nadolol. nih.gov Studies investigating bioequivalence revealed an unexpected decrease in nadolol bioavailability from both test and reference products when administered with food. nih.gov
Emerging research suggests that certain dietary components can also modulate nadolol absorption. For instance, oral pretreatment with epigallocatechin gallate (EGCG) has been shown to significantly reduce the bioavailability of nadolol in spontaneously hypertensive rats. researchgate.net This effect is believed to be mediated, at least in part, by the downregulation of intestinal drug transporters, specifically Oatp1a5 and Oct1. researchgate.net
Variability in Oral Bioavailability
Variability in the oral bioavailability of nadolol has been observed. This variability can impact the predictability of plasma concentrations and, consequently, the therapeutic response. The maximum plasma concentration (Cmax) of nadolol, while only slightly sensitive to the absorption rate, exhibits relatively large variability. nih.gov This considerable variability in Cmax has been noted to reduce its effectiveness as a metric in bioequivalence determinations, sometimes necessitating a large number of subjects in studies to meet bioequivalence criteria. nih.gov
Beyond the influence of food, other factors may contribute to the variability in oral absorption. The rate of absorption can vary among individuals, and factors such as age and renal function may play a role in this variability. consensus.app Furthermore, a nonlinear increase in bioavailability with increasing oral doses has been reported for nadolol, a phenomenon that could potentially be attributed to mechanisms such as limited liver extraction capacity, saturable renal excretion, or dose-dependent uptake within the gastrointestinal tract. umich.edu
Impact of Dietary Components and Specific Food-Drug Interactions (e.g., Green Tea Catechins) on Absorption Kinetics
The presence of food in the gastrointestinal tract does not appear to significantly affect the rate or extent of nadolol absorption. medcentral.compfizer.comdrugbank.com However, specific dietary components have been shown to influence nadolol absorption.
Research indicates that coadministration with green tea can significantly reduce the plasma concentrations of nadolol. researchgate.netdrugs.comnih.govpeacehealth.orgdrugs.comwebmd.com Studies have shown that green tea ingestion can lead to a substantial decrease in nadolol's peak plasma concentration (Cmax) and systemic exposure (AUC). drugs.comdrugs.com For instance, one study involving healthy volunteers demonstrated that consuming green tea with a single oral dose of 30 mg nadolol resulted in an 85% decrease in both Cmax and AUC compared to administration with water. drugs.comdrugs.com Another study reported that coadministration of green tea extract significantly reduced the Cmax and AUC of nadolol in rats by 85% and 74%, respectively. nih.gov
The proposed mechanism for this interaction involves the inhibition of organic anion-transporting polypeptide (OATP) mediated uptake of nadolol in the intestine by catechins present in green tea, particularly (-)-epigallocatechin-3-gallate (EGCG). drugs.comnih.govpatientcareonline.comresearchgate.netmdpi.com EGCG has been shown to competitively inhibit OATP1A2-mediated uptake in in vitro studies. researchgate.net
Other potential interactions with dietary components and herbs have been noted, although the evidence may be preliminary or require further investigation. For example, potassium-rich foods, when taken with beta-blockers like nadolol, may potentially lead to elevated blood potassium levels. peacehealth.orgmedindia.net Calcium supplements might reduce the blood levels of some beta-blockers, but this effect is not definitively established for nadolol. peacehealth.org Pleurisy root, containing cardiac glycosides, is generally not recommended with heart medications, including beta-blockers. peacehealth.orgmedindia.net Caffeine may also decrease the effectiveness of beta-blockers. medindia.net
Dose-Dependent Plasma Concentration-Time Profiles (AUC and Cmax)
Studies have demonstrated that the area under the plasma concentration curve (AUC) and maximum plasma concentration (Cmax) of nadolol increase in a dose-dependent manner. researchgate.netnih.gov
Data from studies in healthy subjects illustrate this dose dependency. Following a 60 mg oral dose, the Cmax was approximately 69 ± 15 ng/mL and the AUC was 1021 ngh/mL. drugbank.com With a higher dose of 120 mg, the Cmax increased to approximately 132 ± 27 ng/mL and the AUC to 1913 ± 382 ngh/mL. drugbank.com In hypertensive adults receiving daily doses, mean steady-state plasma concentrations were observed to increase with increasing doses: 25.5-35.5 ng/mL for 80 mg daily, 51.7-74.1 ng/mL for 160 mg daily, and 154-191.4 ng/mL for 320 mg daily. medcentral.com
Table 1: Dose-Dependent Plasma Concentrations of Nadolol
| Oral Dose (mg) | Cmax (ng/mL) (Healthy Subjects) | AUC (ng*h/mL) (Healthy Subjects) | Mean Steady-State Plasma Concentration (ng/mL) (Hypertensive Adults) |
| 60 | 69 ± 15 | 1021 | - |
| 120 | 132 ± 27 | 1913 ± 382 | - |
| 80 (daily) | - | - | 25.5-35.5 |
| 160 (daily) | - | - | 51.7-74.1 |
| 320 (daily) | - | - | 154-191.4 |
Note: Data compiled from various studies with potential variations in subject populations and methodologies. medcentral.comdrugbank.com
Distribution Dynamics
Nadolol is distributed throughout the body following absorption. Its distribution characteristics are influenced by its plasma protein binding and its ability to cross biological membranes, such as the blood-brain barrier.
Plasma Protein Binding Characteristics and Unbound Fraction
Nadolol is approximately 30% bound to plasma proteins. pfizer.comnih.govdrugbank.comwikipedia.orgmarshall.edu It primarily binds to alpha-1-acid glycoprotein (B1211001) in plasma. drugbank.comcambridgemedchemconsulting.com The unbound fraction of a drug in plasma is considered pharmacologically active, as only the unbound drug is generally available to distribute into tissues, interact with receptors, and be subject to elimination processes. cambridgemedchemconsulting.combiorxiv.orgbioline.org.br
Blood-Brain Barrier Permeability and Central Nervous System Distribution
Nadolol is classified as a beta-blocker with low lipophilicity. wikipedia.org This property is associated with a lower potential for crossing the blood-brain barrier (BBB). wikipedia.orgnih.gov The BBB is a highly selective barrier that regulates the passage of substances from the bloodstream into the central nervous system (CNS). medtechbcn.comimrpress.comvisikol.com It is composed of endothelial cells with tight junctions that restrict the movement of many hydrophilic compounds. medtechbcn.comimrpress.com
Studies comparing the brain concentrations of different beta-blockers have shown that nadolol concentrations in brain regions are lower compared to more lipophilic beta-blockers like propranolol. nih.gov This suggests that nadolol's penetration into the CNS is limited. wikipedia.orgnih.gov Despite its limited BBB permeability, research suggests that hydrophilic beta-blockers like nadolol may still be able to induce signaling in the brain, potentially through mechanisms independent of direct BBB crossing. nih.gov
Elimination Pathways
Nadolol is primarily eliminated from the body through excretion, with minimal metabolism. pfizer.comnih.govdrugbank.comwikipedia.orgmarshall.edu
Predominant Renal Excretion of Unchanged Compound
A key characteristic of nadolol's pharmacokinetic profile is its predominant excretion as the unchanged compound. pfizer.comnih.govdrugbank.comwikipedia.orgmarshall.edunih.gov Unlike many other beta-blockers, nadolol is not significantly metabolized by the liver in humans. pfizer.comnih.govdrugbank.comwikipedia.org
The primary route of excretion for absorbed nadolol is via the kidneys. pfizer.comnih.govdrugbank.comwikipedia.orgmarshall.edu Following intravenous administration, a significant portion of the dose is eliminated in the urine as unchanged drug. nih.govnih.gov After oral administration, both urinary and fecal excretion contribute to elimination, with the fecal portion including unabsorbed drug and potentially some biliary excretion of absorbed drug. nih.govhres.ca Studies have shown that approximately 72.9% of an intravenous dose and 24.6% of an oral dose were excreted in the urine as unchanged nadolol. nih.gov The remainder was found in feces. nih.gov Nadolol elimination has been found to be proportional to creatinine (B1669602) clearance, highlighting the importance of renal function in its excretion. aapharma.cahres.ca In cases of renal impairment, the half-life of nadolol increases significantly. pfizer.comaapharma.caresearchgate.netnih.gov Nadolol can be removed from the circulation by hemodialysis. aapharma.caresearchgate.net
Table 2: Excretion Pathways of Nadolol
| Route of Administration | Primary Excretion Pathway | Percentage Excreted Unchanged in Urine | Percentage Excreted in Feces | Metabolism |
| Oral | Renal and Fecal | ~25% | ~75% | Minimal |
| Intravenous | Renal | ~73% | ~23% | Minimal |
Efficacy of Extracorporeal Removal Methods (e.g., Hemodialysis)
Nadolol can be removed from the circulation by hemodialysis hres.cahres.ca. Extracorporeal treatment (ECTR) methods, including hemodialysis, are used to promote the removal of endogenous or exogenous poisons spnefro.ptresearchgate.net. For a substance to be effectively removed by ECTR, it generally needs to be water-soluble, have a low molecular weight, low protein binding, and a low volume of distribution spnefro.pt. Nadolol has been assessed as dialyzable by intermittent hemodialysis researchgate.netaliem.com. The Extracorporeal Treatments In Poisoning (EXTRIP) workgroup has reviewed the use of ECTRs for beta-adrenergic antagonist poisoning, including nadolol researchgate.netaliem.com. Based on their evaluation of pharmacokinetic/toxicokinetic data and case reports, nadolol is considered a dialyzable beta-adrenergic antagonist aliem.com.
Molecular Interactions and Transport Studies
Drug-Protein Binding Affinities (e.g., Human Serum Albumin Interactions)
Approximately 30% of the nadolol present in serum is reversibly bound to plasma proteins hres.cahres.cadrugbank.com. Plasma proteins, particularly albumin, are significant for drug binding and can affect a drug's distribution, elimination, and pharmacological effect, as only the unbound fraction is typically available for distribution into extravascular tissues and interaction with receptors sciensage.infojiwaji.edu. Human serum albumin (HSA) is the most abundant plasma protein and has a large drug-binding capacity sciensage.infojiwaji.edu. Studies investigating the binding interactions of nadolol with human serum albumin using techniques like isothermal titration calorimetry and molecular docking have revealed binding interactions sciensage.inforesearchgate.net. One study indicated that the binding between nadolol and HSA was entropy-driven, with an association constant (Ka) of 8.73 × 106 M-1 sciensage.info. This interaction corresponds to a favorable Gibbs free energy (ΔG°) of -92.74 kJ/mol-1, suggesting a spontaneous reaction with favorable interaction between nadolol and HSA sciensage.info. The binding reaction also showed a favorable enthalpy (ΔH°) of approximately -6.77 kJ/mol sciensage.info. Nadolol also binds to alpha-1-acid glycoprotein in plasma drugbank.com. While a small correlation between nadolol binding and serum alpha-1-acid glycoprotein concentration has been observed, changes in serum protein binding of nadolol are considered unlikely to cause significant clinical effects nih.gov.
Transporter Protein Substrate Specificity and Inhibition
Nadolol is a substrate for several organic cation transporters and efflux pumps researchgate.netnih.gov.
Organic Cation Transporters (OCT1, OCT2)
Nadolol is a substrate of human Organic Cation Transporter 1 (OCT1) and Organic Cation Transporter 2 (OCT2) researchgate.netnih.govnih.govfrontiersin.org. OCT1 is primarily expressed in the liver and plays a role in the uptake of organic cations, while OCT2 is mainly expressed in the basolateral membrane of renal proximal tubular cells and is involved in drug secretion tandfonline.comfrontiersin.org. In vitro studies using HEK cells expressing these transporters have shown significantly higher nadolol accumulation in cells expressing OCT1 and OCT2 compared to control cells researchgate.netnih.gov. OCT1-mediated nadolol uptake can be inhibited by compounds such as cimetidine (B194882) and trimethoprim (B1683648) researchgate.netnih.govfrontiersin.org. Similarly, OCT2-mediated nadolol transport can be inhibited by cimetidine and trimethoprim researchgate.netnih.gov. The Km value for OCT2-mediated nadolol uptake has been reported as 122 µM researchgate.netnih.gov.
Multidrug and Toxin Extrusion Proteins (MATE1, MATE2-K)
Nadolol is also a substrate of Multidrug and Toxin Extrusion Protein 1 (MATE1) and Multidrug and Toxin Extrusion Protein 2-K (MATE2-K) researchgate.netnih.govnih.govfrontiersin.org. MATE1 and MATE2-K are primarily expressed in the luminal membrane of renal proximal tubule cells and the canalicular membrane of hepatocytes, mediating the efflux of organic cations in exchange for protons tandfonline.comupgx.eunih.gov. Studies in HEK cells expressing MATE1 and MATE2-K have demonstrated significant nadolol accumulation compared to control cells researchgate.netnih.gov. MATE1- and MATE2-K-mediated nadolol transport can be inhibited by cimetidine and trimethoprim researchgate.netnih.gov. The Km values for MATE1- and MATE2-K-mediated nadolol uptake have been reported as 531 µM and 372 µM, respectively researchgate.netnih.gov. These findings highlight the involvement of these transporters in the elimination of nadolol.
Data Table: Nadolol Transport by Organic Cation and Multidrug and Toxin Extrusion Transporters
| Transporter | Substrate? | Km (µM) | Inhibited by Cimetidine (100 µM)? | Inhibited by Trimethoprim (100 µM)? |
| OCT1 | Yes | Not specified in search results | Yes (P < 0.01) researchgate.netnih.gov | Yes (P < 0.001) researchgate.netnih.gov |
| OCT2 | Yes | 122 researchgate.netnih.gov | Yes (P < 0.01) researchgate.netnih.gov | Yes (P < 0.001) researchgate.netnih.gov |
| MATE1 | Yes | 531 researchgate.netnih.gov | Yes (P < 0.01) researchgate.netnih.gov | Yes (P < 0.001) researchgate.netnih.gov |
| MATE2-K | Yes | 372 researchgate.netnih.gov | Yes (P < 0.01) researchgate.netnih.gov | Yes (P < 0.001) researchgate.netnih.gov |
Note: Km values and inhibition data are based on in vitro studies researchgate.netnih.gov.
Data Table: Nadolol Protein Binding
| Protein | Binding Extent (%) | Notes |
| Plasma Proteins | ~30 hres.cahres.cadrugbank.com | Reversible binding hres.cahres.ca |
| Human Serum Albumin (HSA) | Not specified as a single percentage, but contributes significantly to plasma binding sciensage.infojiwaji.edu | Binding is entropy-driven with high affinity sciensage.info. Association constant (Ka) = 8.73 × 106 M-1 sciensage.info. |
| Alpha-1-acid glycoprotein | Binds to this protein drugbank.com | Small but significant correlation between binding and concentration observed nih.gov. |
P-Glycoprotein (MDR1) Transport Characteristics
Nadolol, a non-metabolized beta-adrenoceptor antagonist, has been identified as a substrate of P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1). researchgate.netnih.govacs.org P-gp is an efflux transporter that plays a significant role in the absorption, distribution, and excretion of various drugs by pumping them out of cells. Studies utilizing double-transfected MDCK-OCT1-P-gp cells have demonstrated the importance of P-gp in nadolol transport. researchgate.netnih.gov Specifically, the basal to apical transport of nadolol in these cell monolayers was significantly reduced in the presence of zosuquidar, a known P-gp inhibitor. researchgate.netnih.govacs.org This finding indicates that P-gp actively transports nadolol.
The interaction between nadolol and P-gp has clinical implications, particularly in the context of drug-drug and drug-food interactions. researchgate.netnih.govacs.org For instance, coadministration of P-gp inhibitors like itraconazole (B105839) and erythromycin/neomycin has been shown to increase nadolol plasma concentrations and cumulative urinary excretion in healthy volunteers, suggesting that P-gp inhibition can affect nadolol pharmacokinetics in vivo. acs.orgnih.gov Measurements of urinary-excreted nadolol have been proposed as a method to assess P-glycoprotein-mediated drug interactions in humans, showing significant correlations between differences in the area under the plasma concentration-time curve (AUC) and cumulative amount excreted into urine (Ae) when co-administered with P-gp modulators like itraconazole, rifampicin (B610482) (a P-gp inducer), or grapefruit juice. nih.gov
Table 1: Effect of P-gp Inhibition on Nadolol Transport
| Experimental Model | Inhibitor | Effect on Nadolol Transport | Reference |
| MDCK-OCT1-P-gp cells | Zosuquidar | Significantly reduced basal to apical transport | researchgate.netnih.govacs.org |
| Healthy Human Volunteers | Itraconazole | Increased plasma concentrations and urinary excretion | acs.orgnih.gov |
| Healthy Human Volunteers | Erythromycin/Neomycin | Increased plasma concentrations and urinary excretion | acs.org |
Organic Anion Transporting Polypeptides (OATP1A2, OATP1B1, OATP1B3, OATP2B1)
Nadolol's interaction with Organic Anion Transporting Polypeptides (OATPs) has also been investigated, revealing substrate characteristics for some subtypes but not others. Nadolol is a substrate of OATP1A2. researchgate.netnih.govmedchemexpress.commedchemexpress.comacs.orgglpbio.comsigmaaldrich.commahidol.ac.thresearchmap.jpsolvobiotech.comresearchgate.net In vitro studies using human embryonic kidney 293 cells stably expressing OATP1A2 have shown OATP1A2-mediated uptake of nadolol. medchemexpress.comnih.govresearchgate.net The Michaelis constant (Km) for OATP1A2-mediated nadolol uptake has been reported as 84 µM. medchemexpress.commahidol.ac.thresearchmap.jp (-)-Epigallocatechin gallate (EGCG), a major catechin (B1668976) in green tea, has been found to competitively inhibit OATP1A2-mediated uptake of nadolol with a Ki value of 19.4 µM. medchemexpress.comnih.govresearchgate.net This inhibition by EGCG is suggested to be a key factor in the significant reduction of nadolol plasma concentrations observed after green tea coadministration in healthy volunteers. researchgate.netnih.govresearchgate.netahajournals.org
In contrast to OATP1A2, nadolol has been shown not to be transported by OATP1B1 and OATP1B3. researchgate.netnih.govacs.orgacs.org Experiments investigating nadolol uptake in HEK cells expressing OATP1B1 or OATP1B3 did not show significant transport compared to control cells. researchgate.netnih.govacs.org Similarly, nadolol is not a substrate of OATP2B1. researchgate.netnih.govacs.orgmahidol.ac.thresearchgate.net
Table 2: Nadolol Transport by OATP Subtypes
| OATP Subtype | Substrate Status | Km (if substrate) | Relevant Findings | Reference |
| OATP1A2 | Yes | 84 µM | Competitively inhibited by EGCG (Ki = 19.4 µM) | researchgate.netnih.govmedchemexpress.commedchemexpress.comacs.orgglpbio.comsigmaaldrich.commahidol.ac.thresearchmap.jpsolvobiotech.comresearchgate.netnih.govresearchgate.net |
| OATP1B1 | No | N/A | No significant transport observed | researchgate.netnih.govacs.orgacs.org |
| OATP1B3 | No | N/A | No significant transport observed | researchgate.netnih.govacs.orgacs.org |
| OATP2B1 | No | N/A | Not a substrate | researchgate.netnih.govacs.orgmahidol.ac.thresearchgate.net |
Clinical Efficacy Research and Therapeutic Applications
Research on Approved Cardiovascular Indications
Nadolol (B74898) is approved for the treatment of essential hypertension and for the long-term management of angina pectoris wikipedia.org. Research has explored its efficacy and hemodynamic outcomes in these approved indications.
Essential Hypertension Management Efficacy Studies and Hemodynamic Outcomes
Studies have investigated the effectiveness of nadolol in reducing blood pressure in patients with essential hypertension. Chronic administration of nadolol has been shown to reduce ambulatory blood pressure and heart rate nih.gov. While cardiac output is significantly reduced by nadolol, total peripheral resistance may increase initially, potentially returning towards normal with chronic administration medcentral.comnih.gov.
One study involving patients with mild to moderate essential hypertension treated with nadolol 80 mg once daily demonstrated a significant reduction in ambulatory blood pressure and heart rate. Despite the fall in blood pressure and cardiac output, renal blood flow and glomerular filtration rate remained unchanged, suggesting a redistribution of cardiac output to the kidneys and a reduction in renal vascular resistance nih.gov. Nadolol has been observed to lower blood pressure effectively in both supine and standing positions and appears safe for use in hypertensive patients with renal impairment medcentral.com.
| Hemodynamic Parameter | Effect of Nadolol (80 mg daily) in Hypertensive Patients nih.gov |
| Ambulatory Blood Pressure | Significantly Reduced |
| Heart Rate | Significantly Reduced |
| Blood Pressure Variability | No Effect |
| Cardiac Output | Significantly Reduced |
| Total Peripheral Resistance | Increased (not statistically significant) |
| Renal Blood Flow | Unchanged |
| Glomerular Filtration Rate | Unchanged |
| Fraction of Cardiac Output to Kidneys | Significantly Increased |
| Renal Vascular Resistance | Significantly Reduced |
The precise mechanism of nadolol's hypotensive action is not fully established, but it is thought to involve antagonism of catecholamine-induced tachycardia, inhibition of renin release, and potential effects on vasomotor centers medcentral.comhres.ca.
Angina Pectoris Symptom Management and Enhancement of Exercise Tolerance
Nadolol is utilized for the long-term treatment of chronic stable angina pectoris wikipedia.orgmedcentral.com. Its anti-anginal effect is believed to stem from reducing myocardial oxygen requirements by blocking catecholamine-induced increases in heart rate, systolic blood pressure, and myocardial contraction velocity and extent medcentral.comhres.ca. This can lead to a decrease in myocardial oxygen consumption.
Research comparing nadolol with other beta-blockers like propranolol (B1214883) in patients with angina pectoris has shown similar improvements in exercise tolerance and a reduction in the consumption of glyceryl trinitrate researchgate.net. In a randomized, double-blind crossover study, both nadolol and propranolol similarly improved exercise tolerance (30%) and external work performed (48%) in patients with angina caused by coronary artery disease researchgate.net. Nadolol at a dose of 240 mg a day was found to reduce episodes of angina pectoris more significantly than the same amount of propranolol researchgate.net. A slightly greater suppression of heart rate during exercise was observed with nadolol compared to propranolol researchgate.net.
| Outcome Measure | Nadolol (240 mg daily) vs. Propranolol (same dose) in Angina Patients researchgate.net |
| Glyceryl Trinitrate Consumption | Decreased to an equal extent (P < 0.02 for both) |
| Episodes of Angina Pectoris | Reduced more significantly with Nadolol (P < 0.05) |
| Exercise Tolerance | Similar improvement (30%, P < 0.01 for both) |
| External Work Performed | Similar improvement (48%, P < 0.01 for both) |
| Exercise Heart Rate Suppression | Slightly greater with Nadolol (P < 0.05) |
Nadolol's effect in angina patients manifests during exercise or stress by delaying the onset of pain and reducing the incidence and severity of anginal attacks, thereby increasing the capacity for work and exercise hres.ca.
Investigational and Off-Label Therapeutic Research
Beyond its approved uses, nadolol has been investigated for other therapeutic applications, particularly in the management of arrhythmias and in pediatric populations.
Arrhythmia Management
Nadolol has demonstrated anti-arrhythmic activity and is used off-label for the control of heart rate in atrial fibrillation and in the management of certain inherited arrhythmic syndromes wikipedia.orghres.ca.
Rate control is a key strategy in the management of atrial fibrillation (AF), aiming to modulate the ventricular rate to alleviate symptoms and improve quality of life tandfonline.commedscape.com. Beta-blockers, including non-selective agents like nadolol, are considered first-line agents for rate control in AF medscape.com. They primarily act by increasing AV nodal refractoriness medscape.com.
While several studies have compared rate versus rhythm control strategies in AF, and others have evaluated different rate-controlling agents like calcium channel blockers and other beta-blockers, specific large-scale studies focusing solely on nadolol for AF rate control were not prominently found in the search results tandfonline.commedscape.comescardio.orgoup.com. However, nadolol's general classification as a non-selective beta-blocker and its use for rate control in AF are mentioned wikipedia.orgmedscape.com. The efficacy of beta-blockers in general for reducing ventricular rate in AF is recognized tandfonline.com.
Nadolol has been studied for the treatment of supraventricular tachycardia (SVT) in pediatric populations. A prospective study in children with SVT evaluated the efficacy of oral nadolol. In this study involving 27 children (median age 5.5 years), oral nadolol treatment resulted in the arrhythmia being well controlled in 23 patients jacc.org. Intravenous nadolol was also effective in reducing tachycardia rate during electrophysiologic study jacc.org. Another retrospective cohort study in children younger than 2 years old with SVT treated with nadolol found that 85% of patients initiated on nadolol monotherapy were tachyarrhythmia-free at 1-year follow-up aap.orgaap.orgresearchgate.net. Nadolol has been reported as an effective therapy for SVT in young children aap.orgaap.org.
| Study Type | Population (Age) | Condition | Nadolol Efficacy Finding | Citation |
| Prospective Evaluation | Children (median 5.5 years) | SVT | Arrhythmia well controlled in 23 of 26 patients treated with oral nadolol. | jacc.org |
| Retrospective Cohort Study | Children (< 2 years) | SVT | 85% of patients on nadolol monotherapy were tachyarrhythmia-free at 1-year follow-up. | aap.orgaap.orgresearchgate.net |
| Intravenous Evaluation | Children (subset of prospective) | SVT | Excellent or partial response in 7 patients during electrophysiologic study. | jacc.org |
Nadolol is also the preferred beta-blocker for the management of catecholaminergic polymorphic ventricular tachycardia (CPVT) in children for the prevention of ventricular arrhythmia wikipedia.orgacc.orgnih.govahajournals.org. Studies have shown that nonselective beta-blockers, specifically nadolol, are associated with a significantly lower risk of arrhythmic events in symptomatic children with CPVT compared to beta-1 selective beta-blockers like atenolol (B1665814), metoprolol (B1676517), or bisoprolol (B1195378) acc.orgnih.govahajournals.org. In an international multicenter cohort study of children with CPVT, the hazard ratio for primary and secondary arrhythmic outcomes was higher for beta-1 selective beta-blockers compared with nonselective beta-blockers nih.govahajournals.org. Nadolol was particularly noted for its association with a lower risk of arrhythmic events in this population acc.orgnih.govahajournals.org.
| Beta-Blocker Type | Risk of Arrhythmic Events in Pediatric CPVT (vs. Nonselective) acc.orgnih.govahajournals.org |
| Beta-1 Selective Beta-Blockers | Higher Risk (Hazard Ratio ~2.0) |
| Nonselective Beta-Blockers | Lower Risk |
| Nadolol | Associated with significantly lower risk (vs. Beta-1 selective) |
The reasons for nadolol's apparent superiority in CPVT may include its longer half-life, less pharmacokinetic variability, and potential effects on the peak sodium current acc.org.
Congenital Long QT Syndrome Cardiac Event Prophylaxis
Research indicates that beta-blockers are a first-line therapy for patients with congenital Long QT Syndrome (LQTS), a hereditary heart disorder characterized by delayed electrical conduction plos.orgresearchgate.net. Studies have assessed the effectiveness of various beta-blockers, including nadolol, in reducing the risk of cardiac events such as syncope, aborted cardiac arrest, and sudden cardiac death in this population plos.orgnih.govjacc.org.
A meta-analysis including data from 9,727 patients across 10 studies found that beta-blocker use was associated with a significant risk reduction of all cardiac events (Hazard Ratio [HR] 0.49, p<0.001 in Cohort studies; Relative Risk [RR] 0.39, p<0.001 in Interrupted Time Series studies) and serious cardiac events (aborted cardiac arrest or sudden cardiac death) (HR 0.47, p<0.001 in Cohort studies) in LQTS patients plos.orgnih.gov. The effectiveness of beta-blockers was observed to differ depending on the specific LQTS genotype plos.orgnih.govjacc.org.
Specifically, in patients with LQT1 genotype, atenolol, propranolol, and nadolol demonstrated similar degrees of risk reduction for cardiac events plos.org. However, in patients with the LQT2 genotype, nadolol was the only beta-blocker that showed a significant effect on the reduction of cardiac events (HR 0.27) plos.orgnih.govjacc.org. For LQT1, nadolol showed a significant risk reduction with an HR of 0.47 plos.orgnih.gov. The American Heart Association (AHA) recommends the use of nadolol in patients with ventricular arrhythmias due to congenital LQTS to reduce adverse cardiac events, syncope, and prevent sudden cardiac death nih.gov. Nadolol may have a superior protective effect compared to other beta-blockers in LQT2 and could be the most effective in preventing first cardiac events in both LQT1 and LQT2 nih.gov.
| LQTS Genotype | Beta-Blocker | Risk Reduction of Cardiac Events (HR) | Significance |
| LQT1 | Atenolol | 0.36 | Significant |
| LQT1 | Propranolol | 0.46 | Significant |
| LQT1 | Nadolol | 0.47 | Significant |
| LQT2 | Atenolol | Not statistically significant | No |
| LQT2 | Propranolol | Not statistically significant | No |
| LQT2 | Nadolol | 0.27 | Significant |
Patients who experience cardiac events while on beta-blocker therapy are considered at high risk for subsequent events, and research suggests that propranolol may be less effective in this high-risk group compared to other beta-blockers like nadolol jacc.orghse.ie.
Prophylaxis of Gastroesophageal Variceal Hemorrhage in Liver Cirrhosis
Nadolol has been investigated for its role in preventing gastroesophageal variceal hemorrhage in patients with liver cirrhosis and portal hypertension nih.govnih.govdroracle.ai. Variceal bleeding is a serious complication in cirrhotic patients, with a high risk of rebleeding and associated mortality spandidos-publications.com. Non-selective beta-blockers (NSBBs) like nadolol are recommended for both primary and secondary prophylaxis of variceal bleeding xiahepublishing.com.
A prospective randomized clinical trial involving cirrhotic patients who had survived a variceal hemorrhage episode compared nadolol to placebo. After a follow-up period of up to 145 weeks, 9 out of 12 patients in the nadolol group survived free from rebleeding, compared to 4 out of 12 patients in the placebo group (log-rank test: chi 2 = 4.35, p < 0.05) nih.gov. Survival rates were not statistically different between the two groups nih.gov. This study concluded that nadolol appears to be an effective therapy in preventing variceal rebleeding in cirrhotic patients nih.gov.
Another network meta-analysis specifically comparing carvedilol (B1668590) with other NSBBs for variceal bleeding prophylaxis and death in cirrhotic patients found that nadolol ranked first for reducing variceal bleeding in both primary and secondary prophylaxis xiahepublishing.com. Compared to placebo, nadolol was associated with a 75% lower risk of variceal bleeding xiahepublishing.com. For primary prophylaxis, nadolol showed an 86% reduction in the risk of the first variceal bleeding with statistical significance xiahepublishing.com.
| Treatment | Outcome | Odds Ratio (OR) / Relative Risk (RR) | 95% Confidence Interval (CI) / Credible Interval (CrI) | Ranking (P-score / SUCRA) |
| Nadolol vs. Placebo (Secondary Prophylaxis) | Rebleeding-free Survival | Not specified (p < 0.05) | Not specified | Not specified |
| Nadolol + ISMN vs. ES (Secondary Prophylaxis) | Overall Mortality | 0.63 | 0.42–0.94 | 0.8162 (Overall Mortality) spandidos-publications.com |
| Nadolol + ISMN vs. TIPS (Secondary Prophylaxis) | Overall Mortality | 0.62 | 0.40–0.96 | - |
| Nadolol vs. Placebo (Primary Prophylaxis) | Variceal Bleeding | RR: 0.14 | 0.02–0.92 | 0.897 xiahepublishing.com |
| Nadolol vs. Placebo (Secondary Prophylaxis) | Variceal Bleeding | RR: 0.25 | 0.11–0.51 | 0.898 xiahepublishing.com |
Data compiled from search results nih.govspandidos-publications.comxiahepublishing.com.
However, one preliminary study investigating nadolol plus spironolactone (B1682167) versus nadolol alone for the prophylaxis of the first variceal bleeding in nonascitic cirrhotic patients did not find a significant difference in the appearance of variceal bleeding between the groups researchgate.net. When considering both bleeding and ascites together, the combined therapy did show a reduction in the incidence of these complications researchgate.net.
Thyrotoxicosis Adjuvant Therapy Research
Beta-adrenergic blocking drugs, including nadolol, have been used to manage the symptoms of thyrotoxicosis, which often mimic hyperadrenergic states researchgate.net. These symptoms can include palpitations, tremor, sweating, tachycardia, and increased pulse pressure researchgate.net. Beta-blockers are employed as an adjunct to primary therapies for hyperthyroidism, such as antithyroid medications, surgery, or radioactive iodine treatment researchgate.netthieme-connect.de.
A study involving twenty outpatients with thyrotoxicosis who received nadolol as the sole treatment for three weeks showed clinical improvement, measured by a reduction in the thyrotoxicosis therapeutic index, within the first week of treatment, which continued throughout the study period researchgate.netnih.gov. This improvement was accompanied by a significant reduction in serum T3 and an elevation of serum reverse T3 researchgate.netnih.gov.
The primary mechanism of action of beta-blockers in hyperthyroidism is believed to be the antagonism of beta-receptor-mediated effects of catecholamines researchgate.net. While used alone they can provide significant symptomatic relief, they are also considered useful adjuvants to other definitive treatments researchgate.net.
Migraine and Vascular Headache Prophylaxis Efficacy
Nadolol has demonstrated efficacy in the prophylactic treatment of migraine and vascular headaches nih.govihs-headache.orgaafp.org. Controlled clinical trials have supported the effectiveness of several beta-blocking drugs, including nadolol, in reducing the frequency of migraine attacks in patients with and without aura ihs-headache.orgaafp.org.
A multicenter randomized double-blind study comparing nadolol with propranolol for migraine prophylaxis included 140 patients. The study evaluated efficacy based on four migraine indices: frequency of attacks, intensity of attacks, days of pain, and need for relief medication, with success defined as at least a 50% reduction relative to baseline in an index researchgate.net. In the evaluable patients, a successful response in at least one index was observed in 48% of patients on nadolol 80 mg and 69% of patients on nadolol 160 mg, compared to 54% on propranolol 160 mg researchgate.net. Success in all four indices was achieved in 21% of patients on nadolol 80 mg and 41% on nadolol 160 mg, versus 15% on propranolol 160 mg researchgate.net. This study suggested that nadolol 80 mg once daily was equivalent in efficacy to propranolol 80 mg twice daily, and nadolol 160 mg once daily was superior to propranolol 160 mg twice daily researchgate.net.
| Treatment | Successful Response (at least 1 index) | Successful Response (all 4 indices) |
| Nadolol 80 mg QD | 48% | 21% |
| Nadolol 160 mg QD | 69% (p<0.05 vs Propranolol 160 mg) | 41% (p<0.05 vs Propranolol 160 mg) |
| Propranolol 160 mg BID | 54% | 15% |
Data compiled from search result researchgate.net.
While a systematic review and meta-analysis of beta-blockers for headache prevention in adults indicated that nadolol appeared to be ineffective in migraine prophylaxis, the authors noted that nadolol was only studied in one trial, and the lack of observed effect could be due to random variation or issues with the trial design plos.orgnih.gov. However, other sources list nadolol as having documented or probable effectiveness for migraine prophylaxis nih.govihs-headache.orgaafp.org.
Infantile Hemangioma Treatment Outcomes
Nadolol has emerged as a therapeutic option for infantile hemangiomas (IH), benign vascular tumors that can cause functional impairment or cosmetic disfigurement actasdermo.orgmedscape.comnih.gov. Propranolol is a widely used treatment for IH, but research into alternative beta-blockers like nadolol has been conducted, particularly in cases of propranolol unresponsiveness or adverse effects actasdermo.orgmedscape.comnih.govnih.gov.
A prospective, double-blind, randomized non-inferiority study compared the efficacy and safety of nadolol versus propranolol in infants with problematic IH medscape.comnih.govaap.orgresearchgate.net. The study, involving 71 infants, assessed changes in IH size and color using visual analog scale (VAS) scores medscape.comnih.govaap.orgresearchgate.net. At week 24, the differences in VAS scores for size and color favored the nadolol group (8.8 and 17.1 units, respectively), demonstrating that nadolol was noninferior to propranolol medscape.comnih.govaap.orgresearchgate.net. Similar favorable differences were observed at week 52 medscape.comnih.govresearchgate.net.
The study also found that nadolol was faster than propranolol in achieving a 75% reduction in size (59% faster) and a 105% faster in achieving hemangioma disappearance actasdermo.orgmedscape.com. Mean size involution compared to baseline was 97.9% in the nadolol group and 89.1% in the propranolol group, while mean color fading was 94.5% with nadolol and 80.5% with propranolol medscape.com.
| Outcome | Nadolol Group (%) | Propranolol Group (%) | Difference / Rate Comparison |
| Mean Size Involution | 97.9 | 89.1 | Favors Nadolol |
| Mean Color Fading | 94.5 | 80.5 | Favors Nadolol |
| Time to 75% Shrinkage | Faster | Slower | 59% faster with Nadolol actasdermo.orgmedscape.com |
| Time to 100% Disappearance | Faster | Slower | 105% faster with Nadolol actasdermo.orgmedscape.com |
Data compiled from search results actasdermo.orgmedscape.com.
Case reports have also described favorable outcomes with nadolol therapy in pediatric patients with hemangiomas who had experienced adverse reactions or resistance to propranolol, with involution of lesions observed nih.gov. Nadolol's longer half-life compared to propranolol may contribute to more stable drug levels, potentially explaining a faster onset of action and greater effectiveness actasdermo.orgactasdermo.org.
Adjunctive Therapy in Neuropsychiatric Conditions (e.g., Aggressive Schizophrenia)
Research has explored the use of nadolol as adjunctive therapy in managing aggression in patients with neuropsychiatric conditions, particularly aggressive schizophrenia nih.govhogrefe.compsychiatrist.comnih.gov.
A double-blind, placebo-controlled trial investigated the efficacy of adjunctive nadolol (120 mg/day) in acutely aggressive male schizophrenic patients already receiving neuroleptic treatment nih.gov. The study involved 34 patients. Compared to the placebo group, patients receiving nadolol showed significant improvement on the total Brief Psychiatric Rating Scale (BPRS) score after the first week of treatment (p = 0.05), particularly on the thought disturbance and activation factors nih.gov. While the placebo group also showed improvement by the second week, the initial difference favored nadolol nih.gov. Patients treated with nadolol also showed significantly more improvement on Simpson-Angus scores, a measure of extrapyramidal symptoms (p = 0.03) nih.gov.
Another controlled study involving 30 violent psychiatric patients (including those with schizophrenia) assessed adjunctive nadolol (80 to 120 mg per day) versus placebo over three weeks nih.gov. The active treatment group showed lower total BPRS scores after the first week (p < 0.08) and similar trends for the activation factor and hostility scale nih.gov. Parallel findings were observed for extrapyramidal symptoms nih.gov. The antiaggressive effects may be linked to sympathetic nervous system feedback mechanisms nih.gov.
A trial of nadolol in 41 psychiatric inpatients with chronic aggression, mostly schizophrenics, who had experienced at least one aggressive outburst weekly, demonstrated a significant decrease in aggressive outbursts over four months hogrefe.com. This trial also reported significant improvements in BPRS subscales, including decreased hostility, suspicion, hyperarousal, tension, and negative symptoms .
| Study Design | Patient Population | Intervention | Key Findings |
| Double-blind, placebo-controlled | Acutely aggressive male schizophrenic (n=34) | Adjunctive Nadolol | Significant improvement in total BPRS score (week 1), thought disturbance, and activation factors. Significant improvement in EPS scores. nih.gov |
| Controlled, double-blind | Violent psychiatric (n=30) | Adjunctive Nadolol | Lower total BPRS scores (week 1), trends for activation and hostility. Parallel findings for EPS. nih.gov |
| Open trial | Chronic aggression in psychiatric inpatients (n=41, mostly schizophrenic) | Nadolol | Significant decrease in aggressive outbursts and improvements in BPRS subscales (hostility, suspicion, hyperarousal, tension, negative symptoms). hogrefe.com |
Data compiled from search results nih.govhogrefe.comnih.gov.
Comparative Clinical Efficacy Studies
Comparative clinical efficacy studies have assessed nadolol against other beta-blockers and alternative therapies across its various therapeutic applications.
In the context of congenital LQTS, while several beta-blockers are effective in LQT1, nadolol has shown unique efficacy in reducing cardiac events in patients with the LQT2 genotype where other beta-blockers like atenolol and propranolol did not demonstrate a significant effect plos.orgnih.govjacc.org. In high-risk patients who experienced cardiac events while on beta-blockers, recurrent events were less frequent with nadolol compared to propranolol hse.ie. A meta-analysis comparing bisoprolol and nadolol in LQTS found no significant difference in the occurrence of syncope, cardiac arrest, and sudden cardiac death between the two drugs, suggesting bisoprolol may be an alternative where nadolol access is limited researchgate.net.
In migraine prophylaxis, a comparative study suggested that nadolol 160 mg once daily was superior to propranolol 160 mg twice daily in achieving a successful response across multiple migraine indices researchgate.net. However, a systematic review noted limitations in studies evaluating nadolol for migraine prophylaxis plos.orgnih.gov.
Regarding infantile hemangiomas, a randomized clinical trial demonstrated that oral nadolol was noninferior to oral propranolol in improving hemangioma size and color medscape.comnih.govaap.orgresearchgate.net. Furthermore, nadolol appeared to achieve faster involution of hemangiomas compared to propranolol actasdermo.orgmedscape.com.
These comparative studies highlight that while other agents may be effective in certain conditions, nadolol demonstrates comparable or potentially superior efficacy in specific patient populations or with particular outcomes, such as in LQT2 syndrome, variceal bleeding prophylaxis, and potentially faster resolution of infantile hemangiomas.
Nadolol Versus Other Beta-Adrenergic Antagonists (e.g., Propranolol)
Comparative studies have evaluated the performance of nadolol relative to other beta-adrenergic antagonists, particularly propranolol, focusing on hemodynamic effects, anti-anginal properties, efficacy in infantile hemangioma regression, and outcomes in specific Long QT Syndrome genotypes.
Comparative Hemodynamic and Anti-Anginal Effects
Studies comparing nadolol and propranolol in patients with angina pectoris have provided insights into their respective effects on cardiac function and symptom relief. In a randomized, double-blind crossover study involving patients with angina pectoris due to coronary artery disease, both nadolol and propranolol demonstrated comparable improvements in exercise tolerance and external work performed. researchgate.net Specifically, both drugs resulted in similar increases in exercise tolerance (30%, P < 0.01) and external work performed (48%, P < 0.01). researchgate.net
While both drugs decreased the consumption of glyceryl trinitrate to a similar extent (P < 0.02), nadolol at a dose of 240 mg per day showed a more significant reduction in the frequency of angina pectoris episodes compared to the same amount of propranolol (P < 0.05). researchgate.net Nadolol also appeared to induce a slightly greater suppression of heart rate during exercise than propranolol (P < 0.05). researchgate.net Hemodynamic assessments indicated that both nadolol and propranolol led to an increase in cardiac end-diastolic volume, although a slightly greater transverse cardiac diameter and cardiothoracic ratio were associated with nadolol. researchgate.net
Functionally, nadolol reduces cardiac output without affecting stroke volume. hres.ca Its anti-anginal effect is thought to involve reducing the heart's oxygen requirements by blocking catecholamine-induced increases in heart rate, systolic blood pressure, and myocardial contraction velocity and extent. hres.cahres.ca
A comparative study involving patients with effort angina also found atenolol and nadolol to be effective long-acting antianginal drugs. nih.gov However, these beta-blockers were not found to be superior to propranolol in terms of their effect on total peripheral vascular resistance, with the exception of the duration of the antianginal effect. nih.gov
Comparative Hemodynamic and Anti-Anginal Effects
| Parameter | Nadolol (Comparative Data) | Propranolol (Comparative Data) | Statistical Significance | Source |
| Exercise Tolerance Improvement | 30% (P < 0.01) | 30% (P < 0.01) | Similar | researchgate.net |
| External Work Performed Improvement | 48% (P < 0.01) | 48% (P < 0.01) | Similar | researchgate.net |
| Glyceryl Trinitrate Consumption | Decreased (P < 0.02) | Decreased (P < 0.02) | Similar | researchgate.net |
| Angina Episodes Reduction | More significant reduction at 240 mg/day (P < 0.05) | Less significant reduction at same amount | Nadolol > Propranolol | researchgate.net |
| Exercise Heart Rate Suppression | Slightly greater (P < 0.05) | Slightly less | Nadolol > Propranolol | researchgate.net |
| Cardiac End-Diastolic Volume | Increased (15%, P < 0.01) | Increased (11%, P < 0.001) | Both increased | researchgate.net |
| Transverse Cardiac Diameter | Slightly greater (P < 0.02) | Slightly less | Nadolol > Propranolol | researchgate.net |
| Cardiothoracic Ratio | Slightly greater (4%, P < 0.001) | Slightly less | Nadolol > Propranolol | researchgate.net |
| QTc Shortening Effect | Less pronounced than propranolol, especially with prolonged QTc | Significantly better than metoprolol and nadolol, especially with prolonged QTc | Propranolol > Nadolol | jacc.orgnih.gov |
Comparative Efficacy and Safety in Infantile Hemangioma Regression
Beta-blockers, including propranolol and nadolol, have become a treatment of choice for infantile hemangiomas (IH). actasdermo.orgactasdermo.org Propranolol has been widely used and is the only beta-blocker approved for this indication. actasdermo.org However, research has explored nadolol as an alternative, particularly in cases of limited response or adverse events with propranolol. actasdermo.orgnih.govresearchgate.net
A double-blind noninferiority prospective study compared oral nadolol and propranolol in infants with problematic IH. nih.govresearchgate.netaap.org The study included infants aged 1 to 6 months with hemangiomas meeting specific size and location criteria. nih.govaap.org The primary outcome measured was the change in hemangioma bulk and color using visual analogue scales at 24 weeks. nih.govaap.org
The study found that nadolol was noninferior to propranolol in improving both the size and color of IH at 24 weeks. nih.govresearchgate.netaap.org The differences in visual analogue scale scores for bulk and color at 24 weeks were 8.8 units (95% CI, 2.7-14.9) and 17.1 units (95% CI, 7.2-30.0) respectively, both favoring the nadolol group. nih.govresearchgate.netaap.org Similar differences favoring nadolol were observed at 52 weeks for size and color improvement. nih.govresearchgate.net
Furthermore, nadolol demonstrated faster rates of hemangioma involution. actasdermo.orgactasdermo.orgresearchgate.net One study indicated that nadolol was 59% faster in achieving a 75% reduction in size and 105% faster in achieving hemangioma disappearance compared to propranolol. actasdermo.orgactasdermo.org Time to 100% involution was significantly shorter in infants receiving nadolol than in those receiving propranolol (hazard ratio [HR], 2.1; 95% CI, 1.2, 3.7). aap.org The rate of achieving 100% shrinkage was 59% higher with nadolol. researchgate.net
The longer half-life of nadolol compared to propranolol has been hypothesized as a reason for its potentially faster onset of action and greater effectiveness. actasdermo.orgactasdermo.org
Comparative Efficacy in Infantile Hemangioma Regression
| Outcome | Nadolol (Comparative Data) | Propranolol (Comparative Data) | Statistical Significance | Source |
| Change in Bulk (24 weeks) | VAS difference: 8.8 units (95% CI, 2.7-14.9) favoring nadolol | Nadolol noninferior | nih.govresearchgate.netaap.org | |
| Change in Color (24 weeks) | VAS difference: 17.1 units (95% CI, 7.2-30.0) favoring nadolol | Nadolol noninferior | nih.govresearchgate.netaap.org | |
| Change in Size (52 weeks) | VAS difference: 6.0 units (95% CI, 1.9-10.1) favoring nadolol | Nadolol noninferior | nih.govresearchgate.net | |
| Change in Color (52 weeks) | VAS difference: 10.1 units (95% CI, 2.9-17.4) favoring nadolol | Nadolol noninferior | nih.govresearchgate.net | |
| Time to 75% Reduction in Size | Faster (59% faster) | Slower | Nadolol > Propranolol | actasdermo.orgactasdermo.org |
| Time to Hemangioma Disappearance | Faster (105% faster) | Slower | Nadolol > Propranolol | actasdermo.orgactasdermo.org |
| Time to 100% Involution | Significantly shorter (HR, 2.1; 95% CI, 1.2, 3.7) | Significantly longer | Nadolol < Propranolol | aap.org |
| Rate of Achieving 100% Shrinkage | 59% higher rate | Lower rate | Nadolol > Propranolol | researchgate.net |
Comparative Outcomes in Specific Long QT Syndrome Genotypes (e.g., LQT1 versus LQT2)
Beta-blockers are considered first-line therapy for patients with congenital Long QT Syndrome (LQTS), a hereditary heart disorder associated with an increased risk of arrhythmias and sudden death. nih.govplos.orgresearchgate.net Studies have investigated the comparative effectiveness of different beta-blockers, including nadolol and propranolol, in reducing cardiac events across different LQTS genotypes, particularly LQT1 and LQT2.
A meta-analysis including data from multiple studies found that beta-blocker use was associated with a significant reduction in the risk of cardiac events in both LQT1 and LQT2 patients. plos.orgresearchgate.net When comparing specific beta-blockers, nadolol demonstrated a significant risk reduction in both LQT1 and LQT2 genotypes. plos.orgresearchgate.net In LQT1 patients, atenolol, propranolol, and nadolol showed a similar magnitude of risk reduction. plos.org However, in LQT2 patients, only nadolol was associated with a significant reduction in the risk of cardiac events. plos.org
Another review indicated that propranolol had a significantly better QTc-shortening effect compared to metoprolol and nadolol, particularly in patients with prolonged QTc intervals. jacc.orgnih.govhse.ie Despite this, propranolol and nadolol were found to be equally effective in reducing breakthrough cardiac events (BCEs) in symptomatic patients with LQT1 and LQT2. jacc.orgnih.gov Studies have shown that patients on metoprolol had a significantly higher risk of BCEs compared to those on propranolol or nadolol. jacc.orgnih.govhse.ie
In high-risk patients who had experienced a prior cardiac event while on beta-blockers, recurrent cardiac events occurred more frequently with propranolol compared to nadolol. hse.ie
Comparative Outcomes in Specific Long QT Syndrome Genotypes
| Outcome | Nadolol (Comparative Data) | Propranolol (Comparative Data) | Statistical Significance | Source |
| Risk Reduction in Cardiac Events (LQT1) | Significant reduction (HR 0.47) | Significant reduction (HR 0.46) | Similar magnitude of reduction | plos.orgresearchgate.net |
| Risk Reduction in Cardiac Events (LQT2) | Significant reduction (HR 0.27) | Decreased risk only in LQT1 | Nadolol > Propranolol | plos.orgresearchgate.net |
| QTc Shortening Effect | Less pronounced than propranolol | Significantly better than metoprolol and nadolol | Propranolol > Nadolol | jacc.orgnih.govhse.ie |
| Breakthrough Cardiac Events (Symptomatic LQT1/LQT2) | Equally effective as propranolol | Equally effective as nadolol | Similar | jacc.orgnih.gov |
| Recurrent Cardiac Events (High-Risk Patients with prior event on BB) | Occurred less frequently than with propranolol (31%) | Occurred more frequently than with nadolol (48%) | Nadolol < Propranolol | hse.ie |
Safety Profile and Drug Interaction Research
Mechanisms of Adverse Drug Reactions
The adverse effects associated with nadolol (B74898) primarily stem from its non-selective blockade of beta-adrenergic receptors throughout the body.
Beta-Adrenergic Blockade-Related Systemic Effects (e.g., Bradycardia, Peripheral Vascular Insufficiency)
Nadolol's blockade of beta-1 adrenergic receptors in the heart leads to a decrease in heart rate and contractility, reducing cardiac output patsnap.comontosight.airxlist.com. This can result in bradycardia (heart rate less than 60 beats/minute), a common adverse effect medcentral.comhres.ca. Severe bradycardia may occur due to unopposed vagal activity hres.ca.
Beta-2 adrenergic receptor blockade in the peripheral vasculature can lead to unopposed alpha-adrenergic vasoconstriction, potentially increasing peripheral resistance initially medcentral.com. This mechanism is thought to contribute to peripheral vascular insufficiency, such as the Raynaud's phenomenon, observed in some patients medcentral.comnih.gov.
Pathophysiological Basis of Bronchoconstriction and Contraindications
Nadolol's non-selective nature means it also blocks beta-2 adrenergic receptors located in the bronchial smooth muscle of the lungs patsnap.comontosight.airxlist.compatsnap.com. Inhibition of these receptors prevents bronchodilation and increases airway resistance nih.govpatsnap.comnih.gov. This effect is particularly significant in individuals with pre-existing bronchospastic diseases like asthma or chronic obstructive pulmonary disease (COPD), where it can exacerbate symptoms such as wheezing and shortness of breath patsnap.comnih.govpatsnap.comnih.gov. Consequently, nadolol is generally contraindicated in patients with bronchial asthma and nonallergic bronchospasm ontosight.airxlist.com.
Factors Contributing to Drug Accumulation and Potential Toxicity in Vulnerable Populations (e.g., Reduced Fecal Clearance)
Unlike many other beta-blockers, nadolol is not significantly metabolized by the liver and is primarily excreted unchanged rxlist.comnih.govhse.ie. A significant portion of orally administered nadolol is eliminated in the feces, including unabsorbed drug and a fraction of absorbed drug excreted via the biliary system aap.orghres.ca. In healthy individuals with normal renal function, the plasma half-life is typically between 10 and 24 hours rxlist.commedcentral.comnih.gov.
However, in patients with renal impairment, the elimination half-life of nadolol is increased, necessitating dosage adjustments rxlist.commedcentral.comnih.govhres.ca. Reduced fecal clearance can also contribute to drug accumulation and potential toxicity, particularly in vulnerable populations like infants with variable stooling patterns aap.org. Studies suggest that a large fraction of oral nadolol remains in the feces unchanged or is excreted into feces via the biliary system, allowing continued absorption over time if gastrointestinal transit is slowed aap.org. This mechanism is hypothesized to contribute to toxicity in cases of decreased stooling aap.org.
Metabolic Dysregulation Effects (e.g., Hypoglycemia Mechanism)
Nadolol can interfere with carbohydrate metabolism patsnap.com. Non-selective beta-blockers, including nadolol, can inhibit catecholamine-mediated glycogenolysis and glucose mobilization drugs.com. This can potentiate insulin-induced hypoglycemia in diabetic patients and delay the recovery of normal blood glucose levels drugs.com. Furthermore, beta-blockade can mask some of the typical symptoms of hypoglycemia, such as tremor and tachycardia, making it harder for patients to recognize an oncoming episode patsnap.compatsnap.comhse.iedrugs.com.
Pharmacokinetic and Pharmacodynamic Drug Interactions
Drug interactions involving nadolol can be broadly classified as pharmacokinetic (affecting absorption, distribution, metabolism, and elimination) or pharmacodynamic (involving additive or antagonistic effects at receptor sites) ahajournals.org.
Interactions Affecting Nadolol Pharmacokinetics
Nadolol's pharmacokinetics can be influenced by co-administered drugs. Since nadolol is primarily eliminated unchanged by the kidneys and is not significantly metabolized by the liver's CYP450 system, interactions often involve absorption, excretion, or transport proteins rxlist.comnih.govahajournals.org.
One notable interaction involves itraconazole (B105839), which has been shown to substantially increase the oral availability of nadolol, possibly by inhibiting intestinal P-glycoprotein nih.gov. A study in healthy volunteers demonstrated that itraconazole increased the peak plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) of nadolol significantly nih.gov.
Conversely, some substances can decrease nadolol levels. For example, aluminum hydroxide (B78521) can decrease the absorption of oral nadolol medscape.com. Green tea consumption has also been reported to significantly decrease nadolol plasma concentrations, potentially by inhibiting OATP1A2-mediated uptake in the intestine drugs.com.
While not significantly metabolized by the liver, some drugs that induce or inhibit metabolic enzymes or affect transport proteins could theoretically influence nadolol levels. However, given its primary renal and fecal excretion as the unchanged drug, these effects are less pronounced compared to beta-blockers that undergo extensive hepatic metabolism rxlist.comnih.govahajournals.org.
Data on the effect of certain substances on nadolol pharmacokinetics are summarized in the table below:
| Interacting Substance | Effect on Nadolol Pharmacokinetics | Proposed Mechanism | Research Finding |
| Itraconazole | Increased oral availability | Possible inhibition of intestinal P-glycoprotein | Increased Cmax by 468% and AUC by 224% in healthy volunteers nih.gov. |
| Aluminum Hydroxide | Decreased absorption | Inhibition of GI absorption | Decreases levels of nadolol (applies to oral forms; separate by 2 hours) medscape.com. |
| Green Tea | Decreased plasma concentrations | Possible inhibition of OATP1A2-mediated uptake | Decreased Cmax and AUC by 85% in healthy volunteers drugs.com. |
| Rifampicin (B610482) | Slight decrease in AUC | Not statistically significant in one study | Slight, non-significant decrease in AUC observed nih.gov. |
| Grapefruit Juice | Little effect | Little effect on nadolol pharmacokinetics | Little effect observed in one study nih.gov. |
| Anticholinergic agents | Delayed GI absorption (theoretical) | Increased gastrointestinal transit time | May delay absorption of beta-blockers drugs.com. |
Interactions affecting nadolol's excretion rate have also been noted. For instance, drugs like amoxicillin, acetaminophen, and allopurinol (B61711) may decrease the excretion rate of nadolol, potentially leading to higher serum levels drugbank.com. Acetazolamide, on the other hand, may increase its excretion rate drugbank.com.
Impact of Renal Excretion Modulators
Nadolol is primarily eliminated unchanged by the kidneys. nih.govmims.comnih.gov Its renal clearance is proportional to creatinine (B1669602) clearance. nih.govmedsafe.govt.nzmdpi.com Therefore, conditions that impair renal function can lead to increased nadolol plasma levels and a prolonged half-life. nih.govmedsafe.govt.nzmdpi.com In patients with severe renal impairment, the average serum half-life of nadolol can be significantly extended. nih.govmedsafe.govt.nzmdpi.com
Modulators of renal excretion pathways, particularly those affecting the transporters involved in nadolol's renal elimination (OCT2, MATE1, MATE2-K, and P-gp), could potentially influence its excretion. nih.govresearchgate.net For instance, drugs that inhibit these transporters could decrease nadolol's renal clearance and increase its systemic exposure. While specific detailed research findings on the impact of various renal excretion modulators were not extensively available in the provided snippets beyond the general understanding of renal impairment, the role of these transporters in nadolol's elimination suggests potential for interactions with co-administered drugs that affect their activity.
Interactions Affecting Co-administered Medications
Synergistic Hemodynamic Effects with Other Antihypertensive Agents (e.g., Calcium Channel Blockers, Diuretics)
Concomitant use of nadolol with other antihypertensive agents can result in additive or synergistic hemodynamic effects, potentially leading to excessive reductions in blood pressure and heart rate. patsnap.commedscape.combuzzrx.comnhsdorset.nhs.ukdrugs.com
Calcium Channel Blockers: The coadministration of nadolol with calcium channel blockers, particularly non-dihydropyridine types such as verapamil (B1683045) and diltiazem, requires caution due to the potential for additive negative effects on heart rate, AV conduction, and cardiac contractility. buzzrx.comnhsdorset.nhs.ukdrugs.commedcentral.com While combinations with dihydropyridine (B1217469) calcium channel blockers may be used to counteract reflex tachycardia, the combination with non-dihydropyridines can lead to excessive bradycardia, atrioventricular block, and hypotension. drugs.commedcentral.com
Diuretics: Diuretics are often used in combination with beta-blockers to enhance antihypertensive effects. medcentral.compfizer.com However, this combination can lead to additive hypotensive effects. nhsdorset.nhs.ukpfizer.com Additionally, some diuretics, particularly potassium-depleting ones like furosemide, when combined with beta-blockers such as sotalol (B1662669) (which has similar properties to nadolol), may increase the risk of electrolyte imbalances like hypokalemia, which can in turn increase the risk of arrhythmias. drugs.com
Data Table: Synergistic Hemodynamic Interactions
| Co-administered Drug Class | Examples | Potential Effect with Nadolol | Clinical Implication | Reference |
| Calcium Channel Blockers (Non-dihydropyridine) | Verapamil, Diltiazem | Additive negative effects on heart rate, AV conduction, contractility; increased risk of bradycardia, AV block, hypotension | Caution advised, close monitoring | buzzrx.comnhsdorset.nhs.ukdrugs.commedcentral.com |
| Diuretics | Thiazides, Loop diuretics (e.g., Furosemide) | Additive hypotensive effects; potential for electrolyte imbalance (e.g., hypokalemia with potassium-depleting diuretics) | Monitor blood pressure and electrolytes; use with caution | nhsdorset.nhs.ukmedcentral.compfizer.comdrugs.com |
Potentiation of Antiarrhythmic Agents and Risk of Bradycardia
Nadolol, being a beta-blocker, affects cardiac conduction and heart rate. patsnap.comnih.govmedcentral.com Concomitant use with other antiarrhythmic agents can lead to additive effects on heart rate and AV conduction, increasing the risk of bradycardia and heart block. patsnap.comdrugbank.combuzzrx.comnhsdorset.nhs.uk Drugs that slow AV conduction or decrease heart rate, such as cardiac glycosides (e.g., digoxin) and certain other antiarrhythmics (e.g., amiodarone), can potentiate these effects when combined with nadolol. drugbank.combuzzrx.comnhsdorset.nhs.ukrxlist.com Close monitoring is necessary when nadolol is used with these agents. buzzrx.comnhsdorset.nhs.uk
Attenuation of Antihypertensive Effects by Nonsteroidal Anti-inflammatory Drugs (NSAIDs)
Nonsteroidal anti-inflammatory drugs (NSAIDs) can attenuate the antihypertensive effects of beta-blockers, including nadolol. patsnap.commims.commedscape.commedindia.nethealthline.com This interaction is thought to be related to NSAID-induced inhibition of prostaglandin (B15479496) synthesis, which can affect renal function and vascular tone. medscape.com Long-term use of NSAIDs may reduce the effectiveness of nadolol in controlling blood pressure. patsnap.commedscape.comhealthline.com
Data Table: Interaction with NSAIDs
| Co-administered Drug Class | Examples | Potential Effect on Nadolol | Proposed Mechanism | Reference |
| Nonsteroidal Anti-inflammatory Drugs (NSAIDs) | Ibuprofen, Naproxen, Indomethacin, Aceclofenac, Acemetacin, Aspirin | Attenuation of antihypertensive effects | Inhibition of prostaglandin synthesis | patsnap.commims.commedscape.commedindia.nethealthline.com |
Pharmacodynamic Synergism with Sympathomimetic Agents (e.g., Epinephrine)
Nadolol, as a non-selective beta-blocker, antagonizes the effects of sympathomimetic agents that act on beta-adrenergic receptors. mims.commedcentral.comdrugs.com This interaction is particularly significant with agents like epinephrine (B1671497), which has both alpha and beta-adrenergic effects. medcentral.comdrugs.com When epinephrine is administered to a patient receiving nadolol, the beta-blocking effect of nadolol can become more prominent, potentially leading to unopposed alpha-mediated vasoconstriction. medcentral.comdrugs.com This can result in severe hypertension and reflex bradycardia. medcentral.comdrugs.com Therefore, epinephrine should be administered with caution in patients receiving nadolol. medcentral.comdrugs.com
Data Table: Interaction with Sympathomimetic Agents
| Co-administered Drug Class | Examples | Potential Effect with Nadolol | Mechanism | Clinical Implication | Reference |
| Sympathomimetic Agents | Epinephrine | Attenuated beta-adrenergic effects of sympathomimetic; potential for unopposed alpha-mediated vasoconstriction | Pharmacodynamic antagonism of beta receptors by nadolol | Severe hypertension and reflex bradycardia; administer epinephrine with caution | mims.commedcentral.comdrugs.com |
Specific Herb-Drug Interactions and Therapeutic Inefficiency (e.g., Green Tea)
Studies have indicated that coadministration of green tea can significantly impact the pharmacokinetics of nadolol, potentially leading to reduced therapeutic efficacy. Research in healthy volunteers demonstrated that consuming green tea alongside nadolol resulted in markedly decreased plasma concentrations of the beta-blocker. Specifically, one study showed an 85% reduction in both peak plasma concentration (Cmax) and systemic exposure (AUC) of nadolol when a single oral dose was taken after two weeks of daily green tea consumption, compared to administration with water. drugs.com This interaction is thought to involve the inhibition of organic anion-transporting polypeptide 1A2 (OATP1A2), a transporter in the intestinal lining responsible for nadolol uptake. drugs.combbc.commedscape.com The reduction in nadolol plasma levels correlated with a weakened effect on systolic blood pressure. drugs.commedscape.comhcplive.com While the exact mechanism is still being investigated, and the extent of the interaction can vary between individuals, these findings suggest that green tea consumption can impede nadolol absorption and reduce its effectiveness. drugs.commedscape.com
Other Clinically Significant Drug-Drug Interaction Mechanisms (e.g., Warfarin (B611796), Cyclosporine, Rivastigmine)
While comprehensive data on nadolol interactions with all potential co-administered drugs are continuously being researched, some interactions with clinically significant implications have been noted or require consideration based on nadolol's properties.
Nadolol is primarily excreted unchanged by the kidneys and is not significantly metabolized by the liver. aap.orghres.camedcentral.com This characteristic is important when considering potential interactions with drugs that are highly dependent on hepatic metabolism or those that significantly impact renal function.
Specific research on nadolol's interaction with Warfarin, Cyclosporine, and Rivastigmine (B141) is limited in the provided search results. However, general considerations based on the properties of these drugs and nadolol can be discussed.
Warfarin: Warfarin is an anticoagulant primarily metabolized by cytochrome P450 enzymes, particularly CYP2C9. nih.gov Given that nadolol is not significantly metabolized by the liver, a direct pharmacokinetic interaction via hepatic enzymes is unlikely. However, monitoring for altered anticoagulant effects is generally prudent when introducing or withdrawing any medication in patients on warfarin therapy, due to potential indirect effects on coagulation or patient status.
Cyclosporine: Cyclosporine is an immunosuppressant that is a substrate and inhibitor of CYP3A4 and a substrate of P-glycoprotein. nih.gov Nadolol's limited metabolism suggests a direct pharmacokinetic interaction with cyclosporine is improbable. However, both drugs can affect blood pressure and renal function, necessitating careful monitoring when co-administered.
Rivastigmine: Rivastigmine is a cholinesterase inhibitor used for dementia. wikipedia.orgsci-hub.senih.gov It is metabolized by cholinesterases and to a lesser extent by hepatic enzymes. mims.com While a direct pharmacokinetic interaction with nadolol is not well-documented in the provided information, concomitant use of beta-blockers with rivastigmine may increase the risk of bradycardia due to additive effects on heart rate. mims.com
Clinicians should always perform a thorough medication reconciliation and consider potential additive or antagonistic pharmacodynamic effects when co-administering nadolol with other medications.
Special Population Considerations in Research
Research has explored the pharmacokinetics and safety of nadolol in various special populations, including those with renal impairment, pediatric patients, and pregnant or lactating women.
Renal Impairment: Altered Pharmacokinetics and Clearance Dynamics
Renal function significantly impacts the pharmacokinetics of nadolol, as it is primarily excreted unchanged by the kidneys. aap.orghres.camedcentral.com In patients with renal impairment, the elimination of nadolol is reduced, leading to increased plasma concentrations and a prolonged elimination half-life. hres.camedcentral.comresearchgate.netmdpi.com
Studies have shown that the serum half-life of nadolol can increase significantly in patients with chronic kidney disease, ranging from 18.2 to 68.6 hours, compared to a typical range of 10-24 hours in individuals with normal renal function. medcentral.comresearchgate.netmdpi.com The area under the plasma concentration curve (AUC) of nadolol has also been observed to increase with the severity of renal impairment. mdpi.comnih.gov For instance, mean AUC increased from 916.7 ng.h/mL in healthy individuals to 1098 ng.h/mL in moderate renal failure and 1394 ng.h/mL in severe renal failure in one study. mdpi.comnih.gov
| Renal Function (Creatinine Clearance) | Nadolol Elimination Half-life (hours) | Mean AUC (ng.h/mL) |
|---|---|---|
| Normal | 10-24 medcentral.com | 916.7 mdpi.comnih.gov |
| Moderate Impairment | 18.2-68.6 (range in CKD) researchgate.netmdpi.com | 1098 mdpi.comnih.gov |
| Severe Impairment | 40-60 (suggested dosage interval) nih.gov | 1394 mdpi.comnih.gov |
Note: The half-life range for moderate to severe impairment is based on findings in patients with chronic kidney disease. The suggested dosage interval for severe impairment is provided as an indicator of significantly prolonged elimination.
Due to the reduced clearance and prolonged half-life, dosage adjustments are necessary in patients with renal impairment to avoid drug accumulation and potential toxicity. hres.camedcentral.commdpi.com Nadolol can be removed from the circulation by hemodialysis. hres.camedcentral.comresearchgate.net
Pediatric Population: Age-Dependent Pharmacokinetic Profile and Safety Research
Research on nadolol in the pediatric population, particularly in infants, suggests an age-dependent pharmacokinetic profile. While nadolol is occasionally used off-label in pediatric patients for conditions like ventricular arrhythmia and supraventricular tachycardia, its pharmacokinetics and safety in this population are not as well-understood as in adults. aap.orgnih.govjacc.org
Studies have indicated that the elimination half-life of nadolol may be shorter in infants younger than 22 months compared to older children and adults. aap.orgresearchgate.netnih.gov One study in pediatric subjects found that those younger than 22 months had an elimination half-life of 4.3 hours or less, while older children had a half-life approaching that of adults (approximately 7.3-15.7 hours). aap.orgnih.gov Large changes in nadolol pharmacokinetics may occur during the first year of life. nih.gov
Safety research in pediatric patients has noted potential risks, including bradycardia, hypotension, and hypoglycemia, which are associated with beta-adrenergic antagonist toxicity. aap.orgresearchgate.net A case report highlighted the potential for nadolol accumulation and toxicity in an infant with infrequent stooling, as a large fraction of oral nadolol is eliminated unchanged in feces. aap.orgresearchgate.net This underscores the importance of understanding nadolol's elimination pathways and monitoring in this vulnerable population. While some studies have evaluated the efficacy and safety of nadolol for specific conditions like supraventricular tachycardia in children, emphasizing the need for further pharmacokinetic studies to establish the safest dosing strategies, particularly in young infants. aap.orgjacc.orgnih.gov
Research Methodologies and Analytical Approaches
Preclinical Research Models
Preclinical research models are essential for characterizing the fundamental properties of Nadolol (B74898) before human administration. These models provide insights into its mechanism of action, potential therapeutic effects, and toxicological profile.
In Vitro Studies on Receptor Binding and Transporter Activity
In vitro studies are crucial for determining Nadolol's interaction with its primary targets, the beta-adrenergic receptors, and its potential interactions with various transporters. Nadolol is known as a non-selective beta-adrenergic blocker, acting on both beta-1 and beta-2 receptors wikipedia.orgmims.com. These studies often involve radioligand binding assays to quantify the affinity of Nadolol for these receptors. Functional assays, such as those measuring changes in intracellular signaling pathways (e.g., cyclic AMP levels), are also employed to assess the downstream effects of receptor binding anilocus.com.
Beyond its primary receptor targets, in vitro studies can investigate Nadolol's interaction with drug transporters, such as P-glycoprotein (ABCB1). Studies have explored the potential for interactions between Nadolol and transporters, which can influence its absorption and disposition drugbank.comresearchgate.net. For instance, research has indicated that green tea catechins might interact with P-glycoprotein, potentially affecting the systemic exposure of P-glycoprotein substrates like Nadolol researchgate.net.
Animal Models for Pharmacodynamic and Toxicological Evaluation
Animal models are utilized to evaluate the pharmacodynamic effects and toxicological profile of Nadolol in a living system. These studies help to bridge the gap between in vitro findings and potential human responses.
Pharmacodynamic evaluations in animal models assess the physiological effects of Nadolol, such as its impact on heart rate and blood pressure. For example, studies in rats and dogs have shown that Nadolol can lead to slight elevations in heart rate and decreases in blood pressure at clinically relevant exposures fda.gov. At higher exposures, elevated heart rate and ventricular tachycardia have been observed in some animal species fda.gov. Animal models are also used to evaluate the efficacy of Nadolol in disease models that mimic human conditions, such as hypertension or arrhythmias wikipedia.orgwikipedia.org.
Toxicological evaluations in animals, including acute and chronic studies, are conducted to identify potential adverse effects and determine safe exposure levels. Studies in mice, rats, and dogs have assessed the toxicity of Nadolol, both alone and in combination with other medications like bendroflumethiazide (B1667986) oup.com. These studies evaluate various endpoints, including organ function, histopathology, and reproductive effects oup.com. For instance, preclinical safety evaluations of Nadolol in combination with bendroflumethiazide in mice, rats, and dogs showed no evidence of potentiated acute toxicity in mice and no embryotoxicity, fetotoxicity, or teratogenicity in rats oup.com.
Computational Approaches (e.g., Molecular Docking, In Silico Modeling)
Computational approaches, such as molecular docking and in silico modeling, play an increasingly important role in preclinical research on Nadolol. These methods allow researchers to predict and analyze the interactions of Nadolol with biological targets at a molecular level, complementing experimental studies frontiersin.orgmdpi.com.
Molecular docking simulations can predict the binding modes and affinities of Nadolol to receptors like the beta-adrenergic receptors njppp.comnjppp.com. These studies can provide insights into the specific amino acid residues involved in the interaction and the types of forces driving the binding sciensage.infomdpi.com. For example, molecular docking has been used to investigate the binding interactions of Nadolol with human serum albumin, revealing the involvement of hydrogen bonding and cation-pi stacking interactions sciensage.info.
In silico modeling, including quantitative structure-activity relationship (QSAR) analysis, can help establish relationships between the chemical structure of Nadolol and its biological activity njppp.comnjppp.com. These models can be used to predict the activity of Nadolol analogs or to screen large libraries of compounds for potential beta-blocker activity frontiersin.orgnjppp.comnjppp.com. Computational methods offer advantages such as being cost-effective and reducing the need for extensive experimental testing in the early stages of drug discovery mdpi.comnjppp.comnjppp.com.
Clinical Research Designs
Clinical research on Nadolol involves studies in human subjects to evaluate its pharmacokinetics, pharmacodynamics, efficacy, and safety in a clinical setting.
Pharmacokinetic Studies (e.g., Systematic Reviews, Physiologically Based Pharmacokinetic (PBPK) Modeling and Validation)
Pharmacokinetic (PK) studies investigate how Nadolol is absorbed, distributed, metabolized, and excreted in the human body. These studies are crucial for determining appropriate dosing regimens and understanding how patient characteristics or co-administered substances can influence Nadolol exposure.
Systematic reviews of Nadolol's clinical pharmacokinetics have been conducted to collate and analyze available data from various studies researchgate.netnih.gov. These reviews provide a comprehensive overview of Nadolol's PK parameters in different populations, including healthy adults, patients with renal impairment, and pediatric patients researchgate.netnih.gov. Key parameters analyzed include area under the plasma concentration curve (AUC), maximum plasma concentration (Cmax), and elimination half-life (t½) researchgate.netnih.gov. For instance, a systematic review indicated that the AUC and Cmax of Nadolol increase in a dose-dependent manner and that its half-life is significantly increased in patients with chronic kidney disease researchgate.netnih.gov.
Physiologically Based Pharmacokinetic (PBPK) modeling is another valuable tool used in Nadolol research researchgate.netnih.govresearchgate.net. PBPK models are computational models that simulate the absorption, distribution, metabolism, and excretion of a drug based on physiological and anatomical parameters, as well as drug-specific properties mdpi.com. These models can be used to predict Nadolol's PK profile in various populations, assess the impact of physiological changes (e.g., renal impairment, age) on its pharmacokinetics, and evaluate potential drug-drug interactions researchgate.netnih.govresearchgate.net. Studies have developed and validated PBPK models for Nadolol in healthy adults, renal-compromised patients, and pediatric populations, demonstrating their ability to successfully simulate Nadolol PK profiles researchgate.netnih.govresearchgate.net.
Pharmacodynamic Endpoints Measurement in Controlled Clinical Trials
Pharmacodynamic (PD) studies in controlled clinical trials measure the physiological and biochemical effects of Nadolol in humans. These studies assess the relationship between Nadolol exposure and its effects on relevant biomarkers and clinical endpoints.
In the context of Nadolol, key pharmacodynamic endpoints often include measures of cardiovascular function, such as heart rate, blood pressure, and parameters related to cardiac arrhythmias wikipedia.orgmims.comconicet.gov.ar. Controlled clinical trials evaluate these endpoints following Nadolol administration to determine its efficacy in treating conditions like hypertension, angina, and certain inherited arrhythmic syndromes wikipedia.orgwikipedia.orghse.ie.
Studies have investigated the pharmacodynamic responses to Nadolol in healthy volunteers, sometimes in the presence of co-administered substances to assess potential interactions researchgate.net. These studies monitor parameters like pulse rate, systolic blood pressure, and diastolic blood pressure researchgate.net. The measurement of pharmacodynamic endpoints in controlled trials is essential for establishing the dose-response relationship of Nadolol and confirming its therapeutic effects in humans conicet.gov.ar.
Randomized Controlled Trials and Comparative Effectiveness Research
Randomized Controlled Trials (RCTs) are a cornerstone of clinical research, providing robust evidence on the efficacy and comparative effectiveness of interventions. Nadolol has been evaluated in RCTs to compare its performance against placebo or other active comparators in various conditions.
One double-blind crossover study involving 14 patients with angina pectoris due to coronary artery disease compared the effects of Nadolol and propranolol (B1214883) on exercise tolerance. Both drugs demonstrated similar improvements in exercise tolerance (30%, P < 0.01) and external work performed (48%, P < 0.01) at the same daily dose. Nadolol 240 mg per day, however, showed a more significant reduction in episodes of angina pectoris compared to the same amount of propranolol (P < 0.05). A slightly greater suppression of heart rate during exercise was also observed with Nadolol (P < 0.05). researchgate.net
In the context of preventing variceal bleeding in patients with cirrhosis, a network meta-analysis of 33 RCTs involving 3,188 patients compared non-selective beta blockers (NSBBs), including Nadolol, carvedilol (B1668590), and propranolol, against placebo. Nadolol ranked first for reducing variceal bleeding compared to placebo [RR: 0.25, (95% CrI: 0.11–0.51); SUCRA: 0.898]. For primary prophylaxis of bleeding, Nadolol also ranked first [RR: 0.14, 95% (CrI: 0.02–0.92); SUCRA: 0.897] among the compared NSBBs and placebo. In secondary prophylaxis of bleeding, Nadolol again ranked first [RR: 0.27, (95% CrI: 0.09–0.72), SUCRA: 0.811]. xiahepublishing.com
A randomized, controlled trial compared carvedilol to Nadolol plus isosorbide (B1672297) mononitrate for the prevention of variceal rebleeding after successful control of acute bleeding. After a median follow-up of 30 months, recurrent upper gastrointestinal bleeding occurred in 61% of patients in the carvedilol group and 62% in the Nadolol plus isosorbide mononitrate group (P = 0.90). Recurrent bleeding specifically from esophageal varices was observed in 51% of the carvedilol group and 43% of the Nadolol plus isosorbide mononitrate group (P = 0.46). Recurrent bleeding from gastric varices occurred in 3% of the carvedilol group and 13% of the Nadolol plus isosorbide mononitrate group (P = 0.05). nih.gov
A multicenter randomized double-blind study evaluated Nadolol against propranolol for migraine prophylaxis in 140 patients. Efficacy was assessed based on a reduction of at least 50% relative to baseline in four migraine indices: frequency of attacks, intensity of attacks, days of pain, and need for relief medication. A successful response in at least one index was found in 48% of patients on Nadolol 80 mg and 69% on Nadolol 160 mg, compared to 54% on propranolol 160 mg. Success across all four indices was observed in 21% of patients on Nadolol 80 mg and 41% on Nadolol 160 mg, versus 15% on propranolol 160 mg. researchgate.net
Here is a summary of selected comparative effectiveness findings from RCTs:
| Study Population | Comparator Drug(s) | Key Finding | Statistical Significance (P-value or 95% CrI) |
| Angina Pectoris (14 patients) | Propranolol | Nadolol 240 mg/day reduced angina episodes more significantly than propranolol. | P < 0.05 researchgate.net |
| Cirrhosis with Varices (NWM) | Carvedilol, Propranolol, Placebo | Nadolol ranked first for reducing variceal bleeding vs. placebo. | RR: 0.25 (0.11–0.51) xiahepublishing.com |
| Post-bleeding Varices | Carvedilol + Isosorbide Mononitrate | Similar rates of recurrent upper GI bleeding. | P = 0.90 nih.gov |
| Migraine Prophylaxis (140 patients) | Propranolol | Nadolol 160 mg superior to propranolol 160 mg in success across 4 indices. | P < 0.05 researchgate.net |
Bioanalytical Methods for Nadolol Quantification
Accurate and sensitive bioanalytical methods are essential for quantifying drug concentrations in biological matrices, such as plasma and tissues, to support pharmacokinetic studies and therapeutic drug monitoring. globalresearchonline.net
Plasma and Tissue Concentration Measurement Techniques (e.g., HPLC-MS/MS)
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a widely used and sensitive technique for the quantification of drugs, including Nadolol, in biological samples. nih.govresearchgate.netsysrevpharm.orgnih.govinnovareacademics.in
A sensitive and validated HPLC-MS/MS method has been developed for the quantification of Nadolol in rat plasma. This method utilized liquid-liquid extraction for sample preparation and employed an Agilent Zorbax XDB C18 column (150 mm × 4.6 mm ID., 3.5 μm) for chromatographic separation. nih.govresearchgate.net The mobile phase consisted of a mixture of 10 mM ammonium (B1175870) formate (B1220265) (mobile phase A) and acetonitrile (B52724) (mobile phase B) in a ratio of 20:80 v/v, with a flow rate of 0.5 mL/min. nih.govresearchgate.net The analysis was performed in isocratic elution mode with a total run time of 2.5 minutes. nih.govresearchgate.net Deuterated Nadolol (Nadolol D9) was used as an internal standard. nih.govresearchgate.net Multiple reactions monitoring (MRM) transitions were selected for detection: m/z 310.20/254.10 for Nadolol and m/z 319.20/255.00 for the internal standard. nih.govresearchgate.net This method demonstrated selectivity and linearity over a concentration range of 6 to 3000 ng/mL, with a lower limit of quantification (LLOQ) of 6 ng/mL. nih.govresearchgate.net The method met Food and Drug Administration guidelines for selectivity, sensitivity, precision, accuracy, and stability studies and was successfully applied to pharmacokinetic studies in rat plasma. nih.govresearchgate.net
Another LC-MS/MS method for the determination of Nadolol in human plasma utilized a C18 column (Phenomenex Luna C18, 5 μm, 50*4.6 mm ID). sysrevpharm.org This method operated in positive ion mode, and metoprolol (B1676517) was used as an internal standard. sysrevpharm.org The mass-to-charge ratio transitions used were 329.3→162 for labetalol (B1674207) and 310.2→254.2 for Nadolol. sysrevpharm.org The average recovery for Nadolol was reported as 100.6%. sysrevpharm.org Linearity ranged from 85-115%. sysrevpharm.org
Bioanalytical stability studies for Nadolol samples are considered crucial for drug development, ensuring the acceptancy, purity, efficacy, and quality of the drug. sdiarticle4.comresearchgate.net These studies involve evaluating stability under various conditions, including bench-top, auto-sampler, freeze-thaw, dry-extract, and wet-extract, as well as short-term and long-term stability intervals. sdiarticle4.comresearchgate.net Results from these stability studies are assessed based on guidelines such as those from the ICH. researchgate.net
Here is a summary of bioanalytical method characteristics for Nadolol quantification:
| Technique | Matrix | Column | Mobile Phase | Detection Mode | Internal Standard | MRM Transitions (m/z) | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| HPLC-MS/MS | Rat plasma | Agilent Zorbax XDB C18 (150x4.6 mm, 3.5 µm) | 10 mM ammonium formate:Acetonitrile (20:80 v/v) | Positive ESI | Nadolol D9 | 310.20/254.10 (Nadolol), 319.20/255.00 (IS) | 6 - 3000 | 6 |
| LC-MS/MS | Human plasma | Phenomenex Luna C18 (50x4.6 mm, 5 µm) | Not specified in detail; organic mobile phase used | Positive Ion | Metoprolol | 310.2→254.2 (Nadolol) | 85-115% range | Not specified |
Future Directions and Emerging Research Avenues
Pharmacogenomics and Personalized Medicine in Nadolol (B74898) Therapy
Pharmacogenomics holds significant promise in optimizing nadolol therapy by identifying genetic factors that contribute to variable drug response among individuals. Understanding how genetic polymorphisms influence nadolol's pharmacokinetics and pharmacodynamics can pave the way for personalized dosing strategies and potentially improve therapeutic outcomes while minimizing adverse effects. carelonmedicalbenefitsmanagement.commdpi.com
Identification of Genetic Markers Influencing Pharmacodynamic Response
The pharmacodynamic effects of nadolol are primarily mediated through the blockade of beta-1 and beta-2 adrenergic receptors. patsnap.comfda.gov Genetic polymorphisms in the genes encoding these receptors (ADRB1 and ADRB2) could influence the sensitivity of individuals to nadolol's effects on heart rate, blood pressure, and other physiological responses. While some studies have investigated the impact of variants in ADRB1 and ADRB2 on the response to beta-blockers in general, the evidence specifically for nadolol is still evolving. amegroups.orgpharmgkb.org Further research is needed to identify specific genetic markers that predict an individual's pharmacodynamic response to nadolol, potentially allowing for better prediction of efficacy and the likelihood of experiencing beta-blocker-related effects.
Development of Preemptive Pharmacogenomic Testing Strategies
The ultimate goal of pharmacogenomics research in nadolol therapy is the development and implementation of preemptive testing strategies. carelonmedicalbenefitsmanagement.comkoreamed.org By genotyping patients for relevant polymorphisms in transporter and receptor genes before initiating nadolol treatment, clinicians could potentially predict an individual's likely pharmacokinetic and pharmacodynamic response. This information could then be used to guide initial dose selection, anticipate potential efficacy issues or the risk of adverse effects, and personalize monitoring strategies. While the Clinical Pharmacogenetics Implementation Consortium (CPIC) has developed guidelines for several drug-gene pairs, there is currently insufficient evidence to provide clinical recommendations for nadolol based on ADRB1, ADRB2, ADRA2C, GRK4, or GRK5 variants, highlighting the need for further research in this area. pharmgkb.org
Exploration of Novel Therapeutic Indications and Repurposing Research
Beyond its approved indications for hypertension and angina, research is exploring novel therapeutic uses and repurposing opportunities for nadolol. patsnap.comnih.gov Nadolol has been investigated for various off-label uses, including the management of atrial fibrillation, ventricular arrhythmias associated with long QT syndrome, supraventricular tachycardia, prophylaxis against esophageal variceal hemorrhage in liver cirrhosis, thyrotoxicosis, and migraine prophylaxis. mdpi.comnih.govaap.orgresearchgate.net
Drug repurposing research, which involves identifying new uses for existing drugs, is an active area of investigation for nadolol. nih.govbiorxiv.orgnih.gov For example, a study utilizing bioinformatics tools and molecular docking techniques identified nadolol as a potential drug candidate for repurposing in the treatment of sporadic Amyotrophic Lateral Sclerosis (ALS), suggesting its possible involvement in pathways related to NOS3. nih.gov Further research is needed to validate these potential new indications and understand the underlying mechanisms of action in these contexts.
Development of Advanced Pharmacokinetic/Pharmacodynamic Models for Dose Optimization
Advanced pharmacokinetic/pharmacodynamic (PK/PD) modeling plays a crucial role in understanding the relationship between nadolol exposure and its effects, facilitating dose optimization for different patient populations. Physiologically based pharmacokinetic (PBPK) models are being developed and validated to simulate nadolol's behavior in various populations, including healthy adults, patients with renal impairment, and pediatric patients. mdpi.comresearchgate.netresearchgate.netnih.gov
These models incorporate physiological changes that occur in specific conditions, such as altered blood flow, hematocrit, and glomerular filtration rate in renal failure, or renal maturation processes in pediatric patients. mdpi.comresearchgate.net By simulating drug exposure (e.g., AUC and Cmax) in these populations, PBPK models can help predict the impact of physiological variability on nadolol's pharmacokinetics and inform dose adjustments to optimize therapeutic efficacy and minimize the risk of accumulation and toxicity. mdpi.comresearchgate.net For instance, a PBPK model successfully simulated increased nadolol AUC with increasing severity of renal impairment, highlighting the need for dose adjustments in these patients. mdpi.comnih.gov
Data from PK/PD modeling can provide valuable insights into the relationship between nadolol concentration and its pharmacodynamic effects, such as reductions in heart rate and blood pressure. mdpi.comconicet.gov.ar Continued development and refinement of these models, potentially integrating pharmacogenomic data, can lead to more precise dose optimization strategies tailored to individual patient characteristics and disease states.
Targeted Research for Optimized Outcomes in Specific Patient Cohorts
Research is increasingly focusing on optimizing nadolol therapy in specific patient cohorts who may have altered pharmacokinetic or pharmacodynamic responses or unique risk factors. This includes targeted research in:
Patients with Renal Impairment: Given that nadolol is primarily renally excreted, patients with impaired kidney function are at higher risk of drug accumulation and prolonged half-life. mdpi.comnih.gov Research is focused on developing guidelines and utilizing PK/PD modeling to determine appropriate dose adjustments in this population to maintain therapeutic levels while avoiding toxicity. mdpi.comresearchgate.net
Pediatric Patients: The pharmacokinetics of nadolol in pediatric populations, particularly infants, are not fully elucidated, and its half-life may be shorter in younger children compared to adults. aap.orgresearchgate.net Research is ongoing to better understand nadolol's disposition in pediatric patients and establish safe and effective dosing regimens, especially for off-label uses like supraventricular tachycardia or infantile hemangiomas. mdpi.comaap.orgaap.orgresearchgate.netactasdermo.org
Patients with Liver Cirrhosis: Nadolol is used off-label for the prophylaxis of esophageal variceal hemorrhage in patients with liver cirrhosis. mdpi.comnih.govaap.org Research continues to investigate its effects on portal pressure and explore potential interactions or altered responses in this population, including its impact on glucose metabolism. researchgate.net
Patients with Specific Genetic Profiles: As highlighted in the pharmacogenomics section, research is targeting patients with specific genetic polymorphisms that may affect nadolol's transporters or receptors to understand the clinical implications of these variations and develop genotype-guided dosing recommendations. mdpi.compharmgkb.org
Targeted research in these and other specific patient cohorts aims to refine nadolol's use, improve efficacy, and minimize risks based on the unique physiological and genetic characteristics of these groups.
Q & A
Q. How should solubility properties of nadolol guide experimental design in pharmacokinetic studies?
Nadolol’s solubility varies significantly with pH and solvent polarity. According to pharmacopeial standards (Ph. Eur. 8, USP 36), it is slightly soluble in neutral water (pH 7–10) but freely soluble in alcohol. For in vitro dissolution studies, researchers should standardize solvent systems (e.g., simulated gastric/intestinal fluids) and account for temperature effects on solubility. Pre-formulation experiments must validate solubility under controlled pH conditions to ensure reproducibility .
What frameworks are recommended for structuring research questions on nadolol’s therapeutic efficacy?
Use the PICOT framework to define:
- P opulation (e.g., hypertensive patients),
- I ntervention (nadolol dosage/formulation),
- C omparison (e.g., vs. other beta-blockers),
- O utcome (e.g., blood pressure reduction),
- T imeframe (acute vs. chronic administration). Additionally, apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s viability .
Q. How to address methodological inconsistencies in impurity profiling of nadolol APIs?
The European Pharmacopoeia (EP) lists key impurities for nadolol, such as Impurity F and G, which arise from synthesis intermediates or degradation. Use HPLC with UV detection (EP-compliant methods) and reference standards (e.g., LGC Quality’s certificates) for quantification. Cross-validate results with mass spectrometry to resolve co-elution issues .
Advanced Research Questions
Q. What experimental designs are optimal for studying nadolol’s stereoselective metabolism?
Nadolol is a racemic mixture, and its enantiomers exhibit distinct pharmacokinetics. Employ chiral chromatography (e.g., CHIRALPAK® columns) paired with LC-MS/MS to isolate and quantify enantiomers. In vivo studies should use crossover designs with controlled diets to minimize metabolic variability. Statistical models (e.g., ANOVA with repeated measures) must account for inter-subject differences in CYP2D6 activity .
Q. How to resolve contradictions in nadolol’s hemodynamic data across preclinical models?
Discrepancies often arise from species-specific β-adrenergic receptor affinities. For example, rodent models may overestimate nadolol’s peripheral vasodilation due to differences in receptor density. Use translational frameworks:
Q. What advanced analytical techniques are critical for characterizing nadolol degradation products?
Combine accelerated stability testing (40°C/75% RH for 6 months) with high-resolution mass spectrometry (HRMS) to identify degradation pathways. For structural elucidation, use nuclear magnetic resonance (NMR) spectroscopy, particularly 2D-COSY for proton-proton correlations. Document non-EP impurities (e.g., oxidation byproducts) in supplementary appendices for regulatory compliance .
Q. How to design clinical trials evaluating nadolol’s efficacy in pediatric populations?
Follow NIH guidelines for pediatric antihypertensive trials:
- Stratify participants by age (6–12 vs. 13–17 years),
- Use ambulatory blood pressure monitoring (ABPM) for outcome measurement,
- Include pharmacokinetic sampling to adjust for age-related clearance differences. Ethical considerations require assent forms and minimal blood draw volumes .
Methodological Resources
- Data Analysis: For contradictory results, apply Bland-Altman plots to assess measurement agreement and sensitivity analyses to test assumptions .
- Reporting Standards: Adopt CONSORT guidelines for clinical trials and STROBE for observational studies. Include raw data (e.g., chromatograms, dose-response curves) in appendices .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
